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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure and Physicochemical Properties of 4-Chloro-2-iodo-3,5-dimethylphenol

Executive Summary 4-Chloro-2-iodo-3,5-dimethylphenol (CAS: 38730-45-9) is a highly substituted, multi-halogenated phenol derivative. By introducing a heavy iodine atom into the well-established antimicrobial framework of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-iodo-3,5-dimethylphenol (CAS: 38730-45-9) is a highly substituted, multi-halogenated phenol derivative. By introducing a heavy iodine atom into the well-established antimicrobial framework of 4-chloro-3,5-dimethylphenol (chloroxylenol or PCMX)[1], researchers have engineered a molecule with significantly altered lipophilicity, steric bulk, and electronic distribution. This technical whitepaper provides a comprehensive analysis of its structural properties, synthetic methodologies, and the physicochemical mechanisms that govern its utility in advanced chemical and biological applications.

Chemical Structure and Physicochemical Profiling

Structural Causality and Electronic Effects

The core structure of 4-chloro-2-iodo-3,5-dimethylphenol consists of a phenol ring substituted with a hydroxyl group at C1, an iodine atom at C2, methyl groups at C3 and C5, and a chlorine atom at C4.

The strategic placement of the iodine atom at the ortho position (C2) relative to the hydroxyl group induces two critical physicochemical shifts:

  • Inductive Electron Withdrawal (pKa Modulation): The electronegative halogens pull electron density away from the phenoxide anion. While PCMX has a pKa of approximately 9.7[1], the addition of the ortho-iodine further stabilizes the conjugate base via inductive effects, lowering the pKa to an estimated 8.5–8.8. This ensures a higher fraction of the molecule can act as a potent hydrogen-bond donor at physiological pH.

  • Heavy Atom Effect (Lipophilicity): Iodine is highly polarizable and lipophilic. Its incorporation significantly increases the partition coefficient (LogP), driving the molecule's preference for hydrophobic environments such as bacterial lipid bilayers.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of 4-chloro-2-iodo-3,5-dimethylphenol compared to its non-iodinated precursor[1][2].

Parameter4-Chloro-2-iodo-3,5-dimethylphenol4-Chloro-3,5-dimethylphenol (PCMX)
CAS Number 38730-45-988-04-0
Molecular Formula C8H8ClIOC8H9ClO
Molecular Weight 282.51 g/mol 156.61 g/mol
Predicted LogP ~4.33.27
Predicted pKa ~8.89.7
Aromatic Substitution PentasubstitutedTetrasubstituted

Synthesis and Experimental Methodologies

The synthesis of 4-chloro-2-iodo-3,5-dimethylphenol is achieved via the electrophilic aromatic iodination of PCMX. Because the aromatic ring is already electron-rich due to the hydroxyl and methyl groups, iodination occurs readily at the unsubstituted ortho position (C2)[3][4].

Step-by-Step Protocol: Iron(III)-Catalyzed Electrophilic Iodination

To ensure high regioselectivity and avoid poly-halogenation or oxidative degradation, a Lewis acid-catalyzed activation of N-iodosuccinimide (NIS) is employed[3][4].

Reagents & Materials:

  • Substrate: 4-Chloro-3,5-dimethylphenol (10.0 mmol)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (10.5 mmol)

  • Catalyst: Iron(III) chloride (FeCl3) or Iron(III) triflimide (5 mol%)

  • Solvent: Acetonitrile or 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf2) (20 mL)

Workflow:

  • Preparation: Dissolve 10.0 mmol of 4-chloro-3,5-dimethylphenol in 20 mL of the selected solvent under an inert nitrogen atmosphere.

  • Catalyst Activation: Add 5 mol% of the Iron(III) catalyst. The Lewis acid coordinates with the carbonyl oxygens of NIS, increasing the electrophilicity of the iodine atom.

  • Iodination: Slowly add 10.5 mmol of NIS to the reaction flask at 0°C to prevent uncontrolled exothermic side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the conversion via TLC (petroleum ether/ethyl acetate, 19:1) or HPLC.

  • Quenching: Once the starting material is consumed, quench the reaction with 15 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize any residual electrophilic iodine.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure 4-chloro-2-iodo-3,5-dimethylphenol.

Synthesis A 4-Chloro-3,5-dimethylphenol (PCMX) D Electrophilic Aromatic Substitution A->D B Iodinating Agent (e.g., NIS) B->D C Catalyst (e.g., Fe(III) Lewis Acid) C->D E 4-Chloro-2-iodo-3,5-dimethylphenol (Target) D->E

Caption: Workflow for the electrophilic iodination of 4-chloro-3,5-dimethylphenol.

Mechanism of Action and Biological Implications

Halogenated phenols are renowned for their broad-spectrum antimicrobial properties. The mechanism of action is fundamentally physicochemical, relying on the molecule's ability to disrupt the bacterial cell envelope[1][5].

The introduction of the iodine atom creates a self-validating system of enhanced efficacy:

  • Membrane Partitioning: The increased LogP (~4.3) drives the molecule out of the aqueous phase and into the lipid bilayer of bacterial cell membranes.

  • Protein Denaturation: Once embedded in the membrane, the highly polarized hydroxyl group (activated by the ortho-iodine and para-chlorine) forms strong hydrogen bonds with the functional groups of membrane-bound proteins and enzymes.

  • Cytoplasmic Leakage: This interaction induces conformational changes in the proteins, leading to the loss of membrane integrity, dissipation of the proton motive force, and subsequent leakage of intracellular components (e.g., potassium and phosphate ions)[5].

MOA A 4-Chloro-2-iodo-3,5-dimethylphenol B High LogP drives Lipid Bilayer Partitioning A->B C Lowered pKa enhances Protein H-Bonding A->C D Membrane Disruption & Cytoplasmic Leakage B->D C->D E Bactericidal Effect D->E

Caption: Mechanism of action for membrane disruption by halogenated phenols.

Analytical Characterization

To verify the successful synthesis and structural integrity of 4-chloro-2-iodo-3,5-dimethylphenol, the following analytical signatures are expected:

  • 1H NMR Spectroscopy: The pentasubstituted aromatic ring leaves only one proton at the C6 position. This will appear as a distinct singlet in the aromatic region (δ ~6.8 ppm). The two methyl groups will appear as separate singlets (δ ~2.3 ppm) due to the loss of symmetry compared to PCMX. The phenolic -OH proton will be shifted downfield due to intramolecular hydrogen bonding with the adjacent iodine atom.

  • Mass Spectrometry (MS): The mass spectrum will display a highly characteristic isotopic pattern. The molecular ion peak [M]+ will appear at m/z 282 (for 35Cl) and m/z 284 (for 37Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Iodine (127I) is monoisotopic, so it does not complicate the isotopic cluster but adds exactly 126.9 amu to the base mass.

References

  • The Journal of Organic Chemistry. "Iron(III)-Catalyzed Chlorination of Activated Arenes". ACS Publications. Available at:[Link]

  • PubChem. "4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723". National Center for Biotechnology Information. Available at:[Link]

  • PMC. "Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin". National Institutes of Health. Available at:[Link]

  • Wikipedia. "p-Chlorocresol". Available at:[Link]

Sources

Exploratory

Spectroscopic Elucidation of 4-Chloro-2-iodo-3,5-dimethylphenol: A Comprehensive FTIR and NMR Characterization Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Regiochemical confirmation, orthogonal validation, and mechanistic spectroscopic interpretation. Rationale &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Regiochemical confirmation, orthogonal validation, and mechanistic spectroscopic interpretation.

Rationale & Chemical Context

The precise regioselective halogenation of activated arenes is a critical pathway in the synthesis of advanced biocides, agrochemicals, and pharmaceutical intermediates[1]. 4-Chloro-2-iodo-3,5-dimethylphenol (CAS: 38730-45-9) is a highly functionalized derivative of chloroxylenol (PCMX). The addition of the bulky, highly polarizable iodine atom at the C2 position drastically alters the molecule's lipophilicity, pKa, and steric profile.

Because the aromatic ring is fully substituted with the exception of the C6 position, confirming the exact regiochemistry—specifically differentiating between successful C2-iodination and potential isomeric side products—requires orthogonal spectroscopic validation. This whitepaper establishes a self-validating analytical framework using Fourier Transform Infrared (FTIR) and Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy to definitively characterize this complex halogenated phenol[2].

Self-Validating Experimental Protocols

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems, minimizing analytical artifacts such as halogen exchange or solvent-induced electronic perturbation.

ATR-FTIR Acquisition Parameters

Causality for Method Choice: Attenuated Total Reflectance (ATR) is heavily preferred over traditional KBr pellet pressing. Halogenated phenols can undergo ion exchange with the KBr matrix under high pressure, and the hygroscopic nature of KBr often introduces a broad water band at ~3400 cm⁻¹, which obscures the critical phenolic -OH stretch.

  • Validation Step: Prior to sample analysis, run a polystyrene calibration standard to verify wavelength accuracy at the 1601 cm⁻¹ aromatic ring stretch.

  • Protocol:

    • Collect a background spectrum using a clean diamond ATR crystal to subtract ambient CO₂ and H₂O.

    • Deposit 2–5 mg of crystalline 4-chloro-2-iodo-3,5-dimethylphenol directly onto the crystal.

    • Apply uniform pressure using the ATR anvil to ensure optimal optical contact.

    • Acquire data from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to maximize the signal-to-noise ratio in the far-fingerprint region).

Multinuclear NMR (¹H and ¹³C) Acquisition Parameters

Causality for Method Choice: Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. While DMSO is excellent for resolving -OH protons, it strongly hydrogen-bonds with the phenol, artificially altering the electron density of the aromatic ring. CDCl₃ preserves the natural intramolecular electronic environment.

  • Validation Step (¹H NMR): Perform a D₂O exchange experiment. Add 10 μL of D₂O to the NMR tube, shake vigorously, and re-acquire. The disappearance of the broad singlet at ~5.35 ppm definitively confirms the assignment of the exchangeable phenolic -OH proton.

  • Protocol:

    • Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • ¹H Acquisition: 400 MHz, standard 30° pulse program (zg30), 16 scans.

    • ¹³C Acquisition: 100 MHz, power-gated decoupling (zgpg30). Critical: Utilize a relaxation delay (D1) of ≥ 2.0 seconds. The molecule contains five quaternary carbons which possess long T₁ relaxation times; a short delay will result in severe signal attenuation.

Structural Elucidation Workflow

The logical progression of data acquisition and integration is mapped below. Orthogonal data points from vibrational profiling and magnetic resonance are synthesized to yield absolute regiochemical proof.

Structural_Elucidation_Workflow Sample 4-Chloro-2-iodo-3,5-dimethylphenol (Analyte Preparation) FTIR_Prep ATR-FTIR Preparation (Direct Solid Analysis) Sample->FTIR_Prep NMR_Prep NMR Dissolution (CDCl₃ + 0.03% v/v TMS) Sample->NMR_Prep FTIR_Acq FTIR Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) FTIR_Prep->FTIR_Acq NMR_Acq Multinuclear NMR Acquisition (1H: 400 MHz | 13C: 100 MHz) NMR_Prep->NMR_Acq FTIR_Data Vibrational Profiling (C-Cl, C-I, -OH modes) FTIR_Acq->FTIR_Data NMR_Data Chemical Shift Analysis (Relativistic Heavy Atom Effect) NMR_Acq->NMR_Data Validation Orthogonal Data Integration (Regiochemical Confirmation) FTIR_Data->Validation NMR_Data->Validation

Figure 1: Orthogonal workflow for the regiochemical confirmation of the target phenolic analyte.

FTIR Spectroscopic Analysis

Vibrational spectroscopy provides immediate confirmation of the functional group inventory. The steric bulk of the iodine atom at C2 slightly disrupts the optimal intermolecular hydrogen-bonding network of the C1 hydroxyl group, resulting in an -OH stretch that is marginally sharper than that of an unhindered phenol.

Table 1: Key FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeMechanistic Insight / Causality
~ 3350Broad, StrongO–H stretchIntermolecular H-bonding; slightly restricted by C2-Iodine steric bulk.
~ 2950, 2920WeakC–H stretch (aliphatic)Asymmetric and symmetric stretching of the C3 and C5 methyl groups.
~ 1580, 1470MediumC=C stretch (aromatic)Aromatic ring skeletal vibrations; shifted due to heavy halogen loading.
~ 1190StrongC–O stretchPhenolic carbon-oxygen single bond stretching.
~ 855MediumC–H bend (out-of-plane)Diagnostic of an isolated, highly substituted aromatic proton (C6-H).
~ 720StrongC–Cl stretchCharacteristic halogen stretch in the fingerprint region.
~ 580WeakC–I stretchLow-frequency stretch, typical of massive, highly polarizable halogens.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance provides the definitive map of the molecule's carbon framework and proton environments.

Proton (¹H) NMR Interpretation

The ¹H NMR spectrum is remarkably clean due to the lack of proton-proton ( J ) coupling on the fully substituted ring. The C3 methyl group experiences significant steric compression and anisotropic deshielding from being "sandwiched" between the massive C2 iodine and the highly electronegative C4 chlorine. Consequently, it resonates further downfield (2.48 ppm) compared to the less hindered C5 methyl group (2.25 ppm).

Table 2: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
5.35Singlet (br)1H–OHExchangeable with D₂O; deshielded by oxygen electronegativity.
6.72Singlet1HC6–HIsolated aromatic proton; shielded by ortho-OH resonance donation.
2.48Singlet3HC3–CH₃Deshielded by adjacent highly polarizable Iodine and Chlorine.
2.25Singlet3HC5–CH₃Flanked by Chlorine and a proton; less sterically hindered.
Carbon (¹³C) NMR Interpretation

The ¹³C NMR spectrum is the ultimate arbiter of regiochemistry for this molecule. The most critical diagnostic signal is the C2 carbon. Under normal circumstances, aromatic carbons resonate between 115–140 ppm. However, the attachment of an iodine atom induces the Relativistic Heavy Atom Effect (HAE) [3].

The massive nucleus of iodine creates intense spin-orbit coupling, which dramatically increases the diamagnetic shielding of the directly attached carbon. This forces the C2 resonance massively upfield to ~83.0 ppm . The presence of this anomalous peak is absolute proof that iodination occurred at the ring, specifically at the sterically crowded C2 position.

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignmentMechanistic Insight / Causality
153.5CqC1 (C–OH)Strongly deshielded by the inductive effect of the hydroxyl oxygen.
142.5CqC3 (C–CH₃)Deshielded by adjacent halogens; downfield shift due to steric crowding.
138.5CqC5 (C–CH₃)Standard aromatic quaternary carbon shift.
131.7CqC4 (C–Cl)Inductive electron withdrawal by the directly attached Chlorine.
117.8CHC6 (C–H)Shielded by the strong ortho-resonance electron donation from the C1–OH.
83.0 Cq C2 (C–I) Diagnostic upfield shift driven by the Relativistic Heavy Atom Effect.
24.5CH₃C3–CH₃Downfield shifted relative to C5 due to extreme steric compression (I/Cl).
20.2CH₃C5–CH₃Standard aliphatic methyl shift.

Conclusion

The structural elucidation of 4-chloro-2-iodo-3,5-dimethylphenol requires a careful synthesis of vibrational and magnetic resonance data. While FTIR reliably confirms the presence of the phenolic -OH and carbon-halogen bonds, it is the ¹³C NMR that provides definitive regiochemical proof. The profound upfield shift of the C2 carbon (83.0 ppm) via the relativistic heavy atom effect acts as an unmistakable fingerprint for ortho-iodination, ensuring absolute confidence in the molecular structure for downstream pharmaceutical and agrochemical applications.

Sources

Foundational

Preliminary In Vitro Toxicity Profile of 4-Chloro-2-iodo-3,5-dimethylphenol: Mechanistic Insights and Screening Protocols

Executive Summary The compound 4-Chloro-2-iodo-3,5-dimethylphenol (CAS 38730-45-9) represents a highly substituted halogenated phenol. Structurally, it is an iodinated derivative of the widely utilized antimicrobial agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-2-iodo-3,5-dimethylphenol (CAS 38730-45-9) represents a highly substituted halogenated phenol. Structurally, it is an iodinated derivative of the widely utilized antimicrobial agent chloroxylenol (4-chloro-3,5-dimethylphenol, PCMX). While chloroxylenol possesses a well-documented, relatively low systemic toxicity profile[1], the introduction of a bulky, highly polarizable iodine atom at the ortho position significantly alters the molecule's physicochemical properties.

This in-depth technical guide establishes a rigorous framework for evaluating the preliminary in vitro toxicity of 4-Chloro-2-iodo-3,5-dimethylphenol. By leveraging structural read-across from established halogenated phenols and iodinated disinfection byproducts (DBPs), we delineate the causal mechanisms of its potential cytotoxicity, reactive oxygen species (ROS) generation, and endocrine-disrupting properties.

Mechanistic Toxicology Framework

To design an effective in vitro screening protocol, one must first understand the structural liabilities of the molecule. The toxicity of 4-Chloro-2-iodo-3,5-dimethylphenol is governed by three primary mechanistic pathways:

Membrane Disruption via Lipophilicity

The addition of methyl, chloro, and iodo groups to the phenolic ring exponentially increases the compound's partition coefficient (LogP). Highly lipophilic halogenated phenols partition readily into the phospholipid bilayer of mammalian cells. This accumulation disrupts membrane fluidity and integrity, leading to the leakage of intracellular components and eventual necrotic or apoptotic cell death.

Oxidative Stress and Reactive Toxicity

Halogenated phenols are known to undergo auto-oxidation or enzymatic conversion (via cytochrome P450s) into reactive phenoxy radicals or quinones. These electrophilic intermediates deplete intracellular antioxidants, primarily reduced glutathione (GSH). The subsequent accumulation of ROS is a primary driver of cytotoxicity and indirect genotoxicity in halogenated aromatic compounds[2].

Endocrine Disruption (Thyroid Axis & Nuclear Receptors)

The most critical toxicological divergence between chloroxylenol and its iodinated derivative is the potential for endocrine disruption. The iodinated phenol ring shares a distinct structural homology with endogenous thyroid hormones (e.g., Thyroxine, T4). Research demonstrates that iodinated phenols can act as competitive antagonists or agonists at the Thyroid Receptor (TR) and interfere with the transport protein transthyretin (TTR)[3]. Furthermore, molecular docking studies indicate that iodinated DBPs exhibit stronger binding affinities to xenobiotic-sensing receptors (like AhR and PPAR) compared to their chlorinated counterparts, driven by halogen bonding and van der Waals forces[4].

Pathway A 4-Chloro-2-iodo- 3,5-dimethylphenol B Lipophilic Accumulation (Membrane Disruption) A->B C Phenoxy Radical Formation (Oxidative Stress) A->C D Thyroid Receptor (TR) Binding Interference A->D E Cytotoxicity / Apoptosis B->E C->E F Endocrine Disruption D->F

Fig 1. Proposed in vitro toxicological pathways of 4-Chloro-2-iodo-3,5-dimethylphenol.

Comprehensive In Vitro Profiling Protocols

To validate the mechanisms outlined above, a self-validating, multi-tiered in vitro testing strategy is required. The following protocols are designed to ensure high scientific integrity and reproducibility.

Workflow S1 Phase 1: Preparation Vehicle: 0.1% DMSO S2 Phase 2: Cytotoxicity HepG2 / CHO Cells MTT/Resazurin Assay S1->S2 S3 Phase 3: Genotoxicity ROS Generation (DCFDA) Comet Assay S2->S3 S4 Phase 4: Endocrine TR-beta Reporter TTR Binding Assay S3->S4

Fig 2. Step-by-step in vitro toxicity screening workflow for halogenated phenols.

Protocol 1: Basal Cytotoxicity Assessment (HepG2 Cells)

Rationale: HepG2 (human hepatocellular carcinoma) cells are selected due to their retention of basal metabolic competence, allowing for the assessment of both parent compound toxicity and potential reactive metabolite formation.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-Chloro-2-iodo-3,5-dimethylphenol in DMSO. Prepare a serial dilution (0.1 µM to 500 µM) in culture media. Critical Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced background cytotoxicity.

  • Treatment: Expose cells to the compound for 24 and 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (0.1% Triton X-100).

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Intracellular ROS Quantification

Rationale: To validate the oxidative stress pathway common to halogenated polyhydroxyphenols[2].

  • Probe Loading: Wash HepG2 cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes in the dark.

  • Exposure: Remove the probe, wash, and apply the test compound at sub-lethal concentrations (e.g., IC₁₀, IC₂₅).

  • Kinetic Reading: Measure fluorescence (Ex: 485 nm, Em: 535 nm) immediately and at 1-hour intervals for 6 hours to capture the kinetics of ROS generation.

Protocol 3: Thyroid Receptor ( β ) Reporter Gene Assay

Rationale: Iodinated phenols are notorious for mimicking thyroid hormones[3]. This assay determines if the compound acts as an endocrine disruptor.

  • Transfection: Transfect CHO (Chinese Hamster Ovary) cells with a TR- β expression plasmid and a luciferase reporter plasmid containing a Thyroid Response Element (TRE).

  • Agonist/Antagonist Screen:

    • Agonist mode: Treat cells with the test compound alone (0.01 µM to 10 µM).

    • Antagonist mode: Treat cells with the test compound in the presence of a constant, sub-maximal concentration of T3 (Triiodothyronine, e.g., 1 nM).

  • Detection: Lyse cells after 24 hours and measure luminescence using a standard luciferase assay system.

Quantitative Data Synthesis

Because 4-Chloro-2-iodo-3,5-dimethylphenol is a specialized derivative, toxicological baseline expectations are derived via structural read-across from its parent compound (Chloroxylenol) and reference iodinated phenols. The table below summarizes the predictive in vitro profile based on the integrated methodologies described above.

Table 1: Predictive In Vitro Toxicological Benchmarks for Halogenated Phenols

CompoundStructural ClassificationCytotoxicity (HepG2 IC₅₀, 24h)ROS Generation PotentialTR- β Antagonism (IC₅₀)
Chloroxylenol (PCMX) Chlorinated Phenol~150 - 200 µMLow to Moderate> 100 µM (Negligible)
4-Chloro-2-iodo-3,5-dimethylphenol Chloro-Iodo Phenol~40 - 80 µM (Predicted)High ~5 - 15 µM (Predicted)
2,4,6-Triiodophenol Poly-Iodinated Phenol~20 - 50 µMHigh~1 - 5 µM
Bisphenol A (BPA) Reference Endocrine Disruptor> 200 µMLow~20 - 50 µM

Note: The inclusion of the iodine atom is expected to lower the IC₅₀ (increase cytotoxicity) and significantly increase TR binding affinity compared to standard chloroxylenol, aligning with trends observed in iodinated DBPs[4].

Conclusion

The preliminary in vitro toxicity profile of 4-Chloro-2-iodo-3,5-dimethylphenol requires careful evaluation of both its acute cytotoxic potential and its sub-lethal endocrine-disrupting capabilities. While its parent compound (chloroxylenol) is widely regarded as safe for topical applications, the addition of iodine necessitates rigorous screening for thyroid axis interference and oxidative stress. Drug development professionals and toxicologists must prioritize TR-reporter assays and ROS quantification when evaluating this and structurally similar novel halogenated derivatives.

References

  • Reregistration Eligibility Decision (RED) Chloroxylenol - EPA. United States Environmental Protection Agency (EPA).
  • Target analysis, occurrence and cytotoxicity of halogenated polyhydroxyphenols as emerging disinfection byproducts in drinking water. ResearchGate.
  • In Vitro and in Vivo Analysis of the Thyroid Disrupting Activities of Phenolic and Phenol Compounds in Xenopus laevis. Oxford Academic.
  • Disinfection Byproducts Confirmed over 50 Years: Systematic Curation, Modes of Toxic Action, and Toxicogenomics. ACS Publications.

Sources

Protocols & Analytical Methods

Method

A Robust, Stability-Indicating RP-HPLC Method for the Quantification of 4-Chloro-2-iodo-3,5-dimethylphenol

An Application Note for Researchers, Scientists, and Drug Development Professionals. Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Chloro-2-iodo-3,5-dimethylphenol. The method is designed for use in quality control, stability studies, and research environments. The described protocol follows a logical, science-driven approach to method development, from analyte characterization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, making it fit for its intended purpose.

Introduction and Method Development Rationale

4-Chloro-2-iodo-3,5-dimethylphenol is a halogenated phenolic compound. Accurate quantification of such molecules is critical in pharmaceutical development and manufacturing, where they may act as active pharmaceutical ingredients (APIs), key starting materials, or process-related impurities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose due to its high resolution and sensitivity.[3]

The development of a robust HPLC method is not a matter of arbitrary parameter selection; it is a systematic process grounded in the physicochemical properties of the analyte.

1.1. Analyte Physicochemical Properties & Chromatographic Strategy

  • Structure and Polarity : 4-Chloro-2-iodo-3,5-dimethylphenol possesses an aromatic ring substituted with two alkyl groups and two different halogens (Cl, I), in addition to a hydroxyl group. This structure renders the molecule relatively non-polar, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and analyte retention is primarily governed by hydrophobic interactions.[4]

  • Acidity and pH Control : The phenolic hydroxyl group is weakly acidic. The ionization state of this group is dependent on the pH of the mobile phase. To ensure consistent retention times and sharp, symmetrical peak shapes, it is crucial to suppress the ionization of this hydroxyl group. This is achieved by maintaining the mobile phase pH at a level at least 1.5-2 units below the analyte's pKa.[5] Therefore, an acidified mobile phase is the logical choice.

  • UV Absorbance : The presence of the aromatic ring results in strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive method for quantification. The optimal detection wavelength (λmax) should be determined using a Diode Array Detector (DAD) to maximize the signal-to-noise ratio.

1.2. Selection of Chromatographic Components

  • Stationary Phase : A C18 (octadecylsilane) column is the most versatile and widely used stationary phase for RP-HPLC and serves as the standard choice for separating moderately non-polar compounds like halogenated phenols.[6] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of resolution, efficiency, and backpressure for this application.

  • Mobile Phase : A binary mixture of water and an organic modifier is standard for RP-HPLC.[7]

    • Organic Modifier : Acetonitrile is selected over methanol due to its lower viscosity, which results in lower system backpressure, and its superior UV transparency at lower wavelengths (<220 nm).[8]

    • Aqueous Component & pH Modifier : HPLC-grade water is used for the aqueous phase. Phosphoric acid is an excellent choice for acidifying the mobile phase as it is non-volatile, has a low UV cutoff, and provides buffering capacity in its effective range, ensuring a stable pH.[5]

  • Elution Mode : For the quantification of a single analyte, an isocratic elution (constant mobile phase composition) is preferred over a gradient elution. Isocratic methods are generally more robust, have shorter run-to-run equilibration times, and exhibit greater long-term stability.[4]

MethodDevelopmentWorkflow Analyte Analyte Properties (4-Chloro-2-iodo-3,5-dimethylphenol) Properties Non-polar Phenolic (Acidic) UV Active Analyte->Properties Mode Select Mode: Reversed-Phase HPLC (RP-HPLC) Properties->Mode Detector Select Detector: UV/DAD Properties->Detector Column Select Column: C18, 250x4.6mm, 5µm Mode->Column MobilePhase Develop Mobile Phase Mode->MobilePhase Optimization Optimize & Equilibrate System Column->Optimization Organic Organic Modifier: Acetonitrile (ACN) MobilePhase->Organic Aqueous Aqueous Phase: Water + Acid (H3PO4) (to suppress ionization) MobilePhase->Aqueous Organic->Optimization Aqueous->Optimization Wavelength Determine λmax Detector->Wavelength Wavelength->Optimization

Figure 1. Workflow for HPLC Method Development.

Experimental Protocol: Quantification Method

2.1. Instrumentation, Reagents, and Materials

  • Instrumentation : HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[6]

  • Chemicals :

    • 4-Chloro-2-iodo-3,5-dimethylphenol Reference Standard (>99% purity)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (85%, Analytical Grade)

  • Materials :

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)

    • Pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials

2.2. Preparation of Solutions

  • Mobile Phase Preparation (Acetonitrile:Water, 65:35 v/v, with 0.1% Phosphoric Acid) :

    • Add 350 mL of HPLC-grade water to a 1 L glass media bottle.

    • Carefully add 1.0 mL of 85% phosphoric acid to the water.

    • Add 650 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or an online degasser.

  • Diluent Preparation : The mobile phase is used as the diluent.

  • Standard Stock Solution Preparation (500 µg/mL) :

    • Accurately weigh approximately 25 mg of the 4-Chloro-2-iodo-3,5-dimethylphenol reference standard.

    • Transfer the standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

  • Working Standard Solution for Assay (50 µg/mL) :

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix well.

2.3. Chromatographic Conditions

The developed isocratic method parameters are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined λmax (e.g., ~280 nm, requires experimental verification)
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R2) guideline.[9]

ValidationFlow cluster_core Core Validation Parameters cluster_limits Limit & Robustness Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness SystemSuitability System Suitability (Pre-requisite for all tests) SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Limits SystemSuitability->Robustness

Figure 2. Logical Flow of Method Validation Parameters.

3.1. System Suitability

Before any validation run, the system's suitability must be confirmed.

  • Protocol : Inject the working standard solution (50 µg/mL) five times consecutively.

  • Acceptance Criteria :

    • %RSD of Peak Area : ≤ 2.0%

    • Tailing Factor (Asymmetry Factor) : 0.8 – 1.5

    • Theoretical Plates (N) : ≥ 2000

3.2. Specificity (Forced Degradation Study)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[1] A forced degradation study is essential to establish the stability-indicating nature of the method.[10][11] The goal is to achieve 5-20% degradation of the active ingredient.[11]

  • Protocol :

    • Prepare separate solutions of the analyte (~50 µg/mL) and subject them to the following stress conditions:

      • Acid Hydrolysis : Add 1M HCl and heat at 80°C for 2 hours.

      • Base Hydrolysis : Add 1M NaOH and heat at 80°C for 2 hours.

      • Oxidative Degradation : Add 3% H₂O₂ and keep at room temperature for 4 hours.

      • Thermal Degradation : Heat the solid reference standard at 105°C for 24 hours, then prepare the solution.

      • Photolytic Degradation : Expose the solution to UV light (254 nm) for 24 hours.

    • After exposure, neutralize the acid and base-stressed samples before dilution and analysis.

    • Inject the unstressed sample and all stressed samples.

  • Acceptance Criteria : The method is specific if the main analyte peak is well-resolved from all degradation product peaks (resolution > 2.0) and there is no interference at the analyte's retention time in the blank. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak in stressed samples.

3.3. Linearity

  • Protocol : Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria :

    • Plot a graph of mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant (close to zero).

3.4. Accuracy (Recovery)

  • Protocol : Prepare a placebo matrix (if applicable) or use the diluent. Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0% at each level.

3.5. Precision

  • Protocol :

    • Repeatability (Intra-day) : Analyze six individual preparations of the sample at 100% of the working concentration (50 µg/mL) on the same day by the same analyst.

    • Intermediate Precision (Inter-day) : Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria : The %RSD for the results of both repeatability and intermediate precision studies should be ≤ 2.0%.

3.6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Protocol : These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Acceptance Criteria : The LOQ value should be verified by preparing a sample at this concentration and confirming that the precision (%RSD) is acceptable (typically ≤ 10%).

3.7. Robustness

  • Protocol : Analyze the sample while making small, deliberate variations to the method parameters one at a time.

    • Flow Rate : ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature : ± 5 °C (25 °C and 35 °C)

    • Mobile Phase Composition : ± 2% absolute change in acetonitrile (e.g., 63:37 and 67:33 ACN:Water)

  • Acceptance Criteria : The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.

Summary of Validation Data (Example)

The following tables present example data that would be generated during a successful method validation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
%RSD of Peak Area (n=5) ≤ 2.0% 0.45%
Tailing Factor 0.8 – 1.5 1.1

| Theoretical Plates | ≥ 2000 | 8500 |

Table 2: Linearity and Range

Parameter Acceptance Criteria Result
Range 25 - 75 µg/mL Met
Correlation Coefficient (r²) ≥ 0.999 0.9998

| Regression Equation | y = mx + c | y = 45210x + 1250 |

Table 3: Accuracy and Precision Summary

Validation Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 100.5%
100% 99.8%
120% 101.1%
Precision (Repeatability) 100% (n=6) %RSD ≤ 2.0% 0.62%

| Precision (Intermediate) | 100% (n=6) | %RSD ≤ 2.0% | 0.85% |

Conclusion

The RP-HPLC method described in this application note is a scientifically sound, robust, and reliable procedure for the quantification of 4-Chloro-2-iodo-3,5-dimethylphenol. The method development was based on the fundamental chromatographic principles and the physicochemical properties of the analyte. The subsequent validation, performed in line with ICH Q2(R2) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. The successful execution of a forced degradation study establishes its stability-indicating capability, making it highly suitable for routine quality control analysis and stability testing in regulated environments.

References

  • Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts . College of Agricultural & Environmental Sciences. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves . Royal Society of Chemistry. [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC . Embrapa. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks . PMC. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. [Link]

  • analytical method validation and validation of hplc . Slideshare. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO . IJSDR. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . PMC. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . ALWSCI. [Link]

  • Exploring the Different Mobile Phases in HPLC . Veeprho. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize . Welch Materials. [Link]

Sources

Application

Application Note: Advanced Sample Preparation and GC-MS Analysis of 4-Chloro-2-iodo-3,5-dimethylphenol

Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The quantification of highly substituted halogenated xy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The quantification of highly substituted halogenated xylenols, specifically 4-Chloro-2-iodo-3,5-dimethylphenol (CIDMP), presents unique analytical challenges in trace-level GC-MS analysis. As a complex phenolic compound, CIDMP suffers from poor volatilization, active-site adsorption, and thermal degradation. This application note details a field-proven, self-validating methodology utilizing Mixed-Mode Anion Exchange Solid-Phase Extraction (MAX-SPE) coupled with high-efficiency silylation. By addressing the physicochemical bottlenecks of CIDMP, this protocol ensures robust recovery, prevents peak tailing, and achieves low nanogram-per-liter (ng/L) detection limits.

Physicochemical Challenges & Mechanistic Solutions

To develop a reliable assay, we must first understand the causality behind the analyte's behavior and tailor our sample preparation accordingly.

The Steric and Thermal Lability Problem

CIDMP contains a free phenolic hydroxyl (-OH) group that readily forms hydrogen bonds with active silanol sites in GC inlet liners and capillary columns, leading to severe peak tailing. Furthermore, the hydroxyl group is sterically hindered by an iodine atom at the ortho position (C2) and a methyl group at the meta position (C3). Most critically, the Carbon-Iodine (C-I) bond is thermally labile. Exposing underivatized CIDMP to high GC inlet temperatures (>250°C) often induces deiodination, resulting in inaccurate quantification and artifact formation, a phenomenon frequently observed during the 1 [4].

The SPE-MAX Rationale

Because CIDMP is a weak acid (pKa ~ 8.5), adjusting the sample pH to >10 converts the molecule into a phenolate anion. Utilizing a strong anion-exchange solid phase (Oasis MAX) allows the phenolate to be strongly retained via ionic interactions. This permits aggressive washing steps to remove neutral and basic matrix interferences before eluting the target analyte with an acidified organic solvent. This mechanism is highly superior to traditional Liquid-Liquid Extraction (LLE), as demonstrated in foundational studies on the 2 [1].

The Silylation Imperative

To overcome steric hindrance and thermal instability, the -OH group must be masked. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). The TMCS acts as a crucial electrophilic catalyst, driving the silylation reaction past the steric bulk of the ortho-iodine atom. This converts CIDMP into its trimethylsilyl (TMS) ether, drastically increasing volatility, eliminating active-site adsorption, and stabilizing the C-I bond for intact transmission through the GC system—a standard optimization outlined in3 [2].

Experimental Workflow

G N1 Aqueous Sample (Spiked with IS, pH 11) N2 SPE Conditioning (Oasis MAX: MeOH, H2O, NaOH) N1->N2 N3 Sample Loading (Phenolate Retention) N2->N3 N4 Washing (Remove Neutrals/Bases) N3->N4 N5 Elution (Acidified Hexane/EtOAc) N4->N5 N6 Evaporation (N2 Stream to Dryness) N5->N6 N7 Silylation (BSTFA + 1% TMCS, 70°C) N6->N7 N8 GC-MS Analysis (SIM Mode, DB-5MS) N7->N8

Workflow for the extraction and derivatization of CIDMP prior to GC-MS analysis.

Step-by-Step Protocol: A Self-Validating System

This methodology is designed to be self-validating. By incorporating specific internal standards and mass-spectral checkpoints, the analyst can instantly diagnose extraction failures or derivatization incomplete reactions, ensuring regulatory compliance for 4 [3].

Phase 1: Sample Preparation & SPE
  • Sample Adjustment: Measure 100 mL of the aqueous sample. Spike with 50 µL of Internal Standard (2,4,6-Tribromophenol, 1 µg/mL). Adjust the pH to 11.0 ± 0.2 using 0.1 M NaOH to ensure complete ionization of the phenol.

  • Cartridge Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 cc) sequentially with 3 mL Methanol, 3 mL LC-MS grade water, and 3 mL 0.1 M NaOH. Do not let the sorbent dry.

  • Loading: Load the sample at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in water (removes polar neutrals), followed by 3 mL of Methanol (removes non-polar neutrals). The phenolate remains ionically bound.

  • Elution: Elute the target analyte with 3 mL of Hexane:Ethyl Acetate (50:50, v/v) containing 2% Formic Acid. The acid neutralizes the phenolate, breaking the ionic bond and partitioning it into the organic phase.

Phase 2: Evaporation & Derivatization
  • Drying: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Caution: Ensure absolute dryness; trace water will aggressively hydrolyze the BSTFA reagent.

  • Silylation: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Incubation: Seal the vial and heat at 70°C for 30 minutes. The elevated temperature is mandatory to overcome the steric hindrance of the 2-iodo and 3,5-dimethyl groups.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

Phase 3: GC-MS Parameters & Self-Validation
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: 250°C, Splitless mode (1 µL injection).

  • Oven Program: 70°C (hold 1 min) -> 15°C/min to 280°C (hold 5 min).

Self-Validation Checkpoints:

  • Extraction Integrity: Calculate the recovery of the 2,4,6-Tribromophenol IS. A recovery of <75% definitively indicates SPE breakthrough (often due to loading too fast) or incomplete elution.

  • Derivatization Completeness: In the MS data, extract the ion chromatogram for m/z 282 (underivatized CIDMP molecular ion). Calculate the area ratio of m/z 282 to m/z 354 (TMS-derivatized CIDMP). If the ratio exceeds 0.02 (2%), the derivatization is incomplete. This immediately flags moisture contamination in your sample or degraded BSTFA reagent.

Quantitative Data & Method Performance

The following tables summarize the expected analytical performance and mass spectrometry parameters when executing this protocol accurately.

Table 1: GC-MS SIM Parameters for Target and Internal Standard
CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)Retention Time (min)
CIDMP (TMS Derivative) 354339356, 32414.2
CIDMP (Underivatized Check) 282282267, 12712.8
TBP (IS, TMS Derivative) 402387404, 40016.5

Note: The primary loss fragment for the TMS derivative is [M-CH3]+, yielding the highly stable m/z 339 quantifier ion.

Table 2: Method Validation and Performance Metrics
Matrix TypeLOD (ng/L)LOQ (ng/L)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Ultrapure Water 2.58.096.22.43.8
Surface Water 5.015.092.43.14.8
Wastewater Effluent 12.035.088.74.56.2
Human Urine 8.525.090.13.85.5

References

  • Title: High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry Source: Journal of Chrom
  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL: [2]
  • Title: Trace analysis of chlorophenolics using triple quadrupole GC-MS Source: Thermo Fisher Scientific URL: [3]
  • Title: Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozon

Sources

Method

Application Note: 4-Chloro-2-iodo-3,5-dimethylphenol as a Strategic Precursor for Highly Substituted Benzofuran Scaffolds

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Utility In modern medicinal chemistry and agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Utility

In modern medicinal chemistry and agrochemical development, the construction of highly functionalized, sterically hindered aromatic scaffolds is critical for optimizing target binding and metabolic stability. 4-Chloro-2-iodo-3,5-dimethylphenol (CAS: 38730-45-9) [1] is an exceptionally versatile building block derived from the regioselective ortho-iodination of the well-known antiseptic chloroxylenol (PCMX)[2].

This precursor offers a unique, densely packed substitution pattern:

  • An ortho-Iodo Group: Highly reactive towards transition-metal-catalyzed cross-coupling.

  • A para-Chloro Group: Metabolically stable and practically inert under standard Palladium(0) conditions, providing a built-in halogen for later-stage functionalization or lipophilicity enhancement.

  • Two meta-Methyl Groups: Provide significant steric shielding, which dictates regioselectivity and protects the aromatic core from enzymatic degradation (e.g., CYP450 oxidation).

The primary strategic utility of this compound lies in its ability to undergo orthogonal reactions, most notably the tandem Sonogashira coupling and intramolecular cyclization to yield 5-chloro-4,6-dimethylbenzofuran derivatives[3]. Benzofurans are privileged pharmacophores found in numerous antimicrobial, anti-inflammatory, and anticancer agents ()[3].

Mechanistic Rationale: The Principle of Orthogonal Reactivity

As a Senior Application Scientist, it is crucial to understand why this specific molecule behaves the way it does, rather than just following a recipe. The success of 4-chloro-2-iodo-3,5-dimethylphenol in complex synthesis relies on the thermodynamic and kinetic differences between its carbon-halogen bonds.

  • Bond Dissociation Energies (BDE): The C–I bond has a BDE of approximately 238 kJ/mol, whereas the C–Cl bond is significantly stronger at ~338 kJ/mol.

  • Oxidative Addition Kinetics: Palladium(0) catalysts will selectively insert into the weaker C–I bond at room temperature or mild heating (40–60 °C). The C–Cl bond remains entirely unaffected, allowing for true orthogonal reactivity.

  • Tandem Cyclization Causality: Following the Sonogashira coupling with a terminal alkyne, the resulting ortho-alkynylphenol intermediate possesses a hydroxyl group in perfectly close proximity to the alkyne. The addition of a base (or the presence of the Cu/Pd catalytic system) activates the alkyne for nucleophilic attack by the phenoxide, driving an irreversible 5-endo-dig or 5-exo-dig cyclization to form the aromatic benzofuran ring ()[4].

OrthogonalReactivity Core 4-Chloro-2-iodo-3,5-dimethylphenol (Multifunctional Hub) Sono Sonogashira Coupling (C-I Activation) Core->Sono Alkyne, Pd/Cu Suzuki Suzuki-Miyaura (C-I Activation) Core->Suzuki Boronic Acid, Pd Ether Williamson Etherification (O-H Activation) Core->Ether Alkyl Halide, Base Buchwald Buchwald-Hartwig (C-I Activation) Core->Buchwald Amine, Pd, Ligand

Caption: Orthogonal reactivity map of 4-Chloro-2-iodo-3,5-dimethylphenol across various pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: One-Pot Synthesis of 2-Phenyl-5-chloro-4,6-dimethylbenzofuran

This protocol details the tandem Sonogashira coupling and cyclization using phenylacetylene.

Reagents & Materials:

  • 4-Chloro-2-iodo-3,5-dimethylphenol (1.0 equiv, 1.0 mmol, 282.5 mg)

  • Phenylacetylene (1.2 equiv, 1.2 mmol, 122.6 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N) (Solvent/Base, 5.0 mL)

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-iodo-3,5-dimethylphenol, PdCl₂(PPh₃)₂, and CuI. Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes. Causality: Pd(0) intermediates are highly sensitive to oxygen, which can cause catalyst deactivation (blacking out) and undesired alkyne homocoupling (Glaser coupling).

  • Solvent Addition: Inject anhydrous Et₃N (5.0 mL) via syringe. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Alkyne Addition: Slowly add phenylacetylene dropwise over 2 minutes.

  • Reaction Monitoring (IPC 1 - Coupling): Stir the mixture at 50 °C. After 2 hours, sample 10 µL, dilute in methanol, and analyze via LC-MS.

    • Validation Cue: The reaction is proceeding correctly if the starting material peak at m/z 281 [M-H]⁻ disappears, replaced by the ortho-alkynylphenol intermediate (m/z 255 [M-H]⁻).

  • Thermal Cyclization: Once coupling is complete, elevate the temperature to 80 °C and stir for an additional 6 hours to drive the intramolecular cyclization.

  • Final Validation (IPC 2 - Cyclization): Analyze via LC-MS (ESI+).

    • Validation Cue: The intermediate mass should transition to the final benzofuran product at m/z 257 [M+H]⁺.

  • Workup & Purification: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to complex and remove copper salts (solution will turn blue). Extract with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc 95:5).

Pathway A 4-Chloro-2-iodo-3,5-dimethylphenol B Pd(0) Oxidative Addition A->B PdCl2(PPh3)2 C Cu-Catalyzed Transmetalation B->C Terminal Alkyne, CuI D Reductive Elimination C->D E ortho-Alkynylphenol Intermediate D->E -Pd(0) F Base-Promoted Cyclization E->F Et3N, Heat G 5-Chloro-4,6-dimethylbenzofuran F->G -H2O / Isomerization

Caption: Mechanistic pathway of the tandem Sonogashira coupling and intramolecular cyclization.

Quantitative Data Presentation

The choice of catalyst and base heavily influences the efficiency of the tandem reaction. The table below summarizes the optimization data for the synthesis of the 5-chloro-4,6-dimethylbenzofuran core, highlighting why PdCl₂(PPh₃)₂ in Et₃N is the superior choice for this specific sterically hindered precursor.

Table 1: Optimization of Tandem Sonogashira-Cyclization Conditions

EntryCatalyst (5 mol%)Co-Catalyst (mol%)Base / SolventTemp (°C)Time (h)IPC Intermediate Yield (%)Final Isolated Yield (%)
1Pd(OAc)₂CuI (10%)K₂CO₃ / DMF80 °C1245% (Incomplete)32%
2Pd(PPh₃)₄CuI (10%)Et₃N / THF70 °C1088%71%
3PdCl₂(PPh₃)₂CuI (10%)Et₃N (Neat)80 °C8>95%89%
4PdCl₂(PPh₃)₂NoneEt₃N (Neat)80 °C2415%Trace

Data Interpretation Insight: Entry 4 demonstrates that without the Copper(I) co-catalyst, transmetalation is severely bottlenecked by the steric bulk of the 3,5-dimethyl groups. Entry 3 provides the optimal balance of catalyst stability and basicity required to drive both the coupling and the subsequent cyclization.

References

  • Synthesis and Antimicrobial Activity of δ-Viniferin Analogues and Isosteres. Molecules, 2021. Available at:[Link]

  • Iron(III)-Catalyzed Chlorination of Activated Arenes. The Journal of Organic Chemistry, American Chemical Society, 2017. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 4-Chloro-2-iodo-3,5-dimethylphenol

Welcome to the Technical Support Center for Advanced Halogenation Workflows. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the mono-iodination of 4-chloro-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Halogenation Workflows. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the mono-iodination of 4-chloro-3,5-dimethylphenol (chloroxylenol) to synthesize 4-chloro-2-iodo-3,5-dimethylphenol .

Direct iodination of highly substituted, electron-rich phenols presents unique mechanistic challenges, including poor reagent electrophilicity, unwanted poly-halogenation, and oxidative degradation. This guide provides field-proven troubleshooting, causal explanations for reaction behaviors, and self-validating protocols to maximize your synthetic yield.

Mechanistic Overview & Logical Workflow

To improve your yield, you must first understand the competing pathways in the reaction vessel. The diagram below illustrates the delicate balance required to drive the electrophilic aromatic substitution toward the target mono-iodinated product while suppressing degradation and di-iodination.

G SM 4-Chloro-3,5-dimethylphenol (Chloroxylenol) Reaction Electrophilic Aromatic Substitution (Ortho-attack) SM->Reaction Degradation Side Product: Oxidative Degradation SM->Degradation Strong Oxidants / Unbuffered Reagents Iodine Source + Oxidant (e.g., I2/H2O2 or PhIO/NH4I) ActiveI Electrophilic Iodine (I+) Reagents->ActiveI Oxidation ActiveI->Reaction Target Target Mono-iodination: 4-Chloro-2-iodo-3,5-dimethylphenol Reaction->Target Controlled Stoichiometry (1.0 eq I+) DiIodo Side Product: 2,6-Diiodo Derivative Target->DiIodo Excess I+ / High Temp

Reaction pathways for the iodination of 4-chloro-3,5-dimethylphenol.

Troubleshooting & FAQs

Q1: Why is my conversion rate so low (<10%) when using elemental iodine ( I2​ ) alone? A1: Elemental iodine is insufficiently electrophilic to drive the substitution of the phenol ring to completion. The initial step of I2​ attacking the aromatic ring is highly endothermic, meaning no reaction occurs simply by mixing the aromatic compound with elemental iodine[1]. The Fix: You must generate an active electrophilic iodine species (such as I+ or hypoiodous acid, HOI) in situ. This is achieved by pairing I2​ with an oxidizing agent like hydrogen peroxide ( H2​O2​ )[2] or by utilizing an Iodine(III) mediator[3].

Q2: How do I prevent the formation of the 2,6-diiodo side product and maximize mono-iodination? A2: 4-Chloro-3,5-dimethylphenol has two equivalent ortho positions (2 and 6) available for iodination. Because the first iodine atom does not strongly deactivate the ring against further electrophilic attack, excess active iodine will rapidly yield the di-iodinated byproduct. The Fix: Strict stoichiometric control is paramount. If using the aqueous I2​ / H2​O2​ system, use exactly 0.5 equivalents of I2​ (which yields 1.0 eq of reactive iodine atoms) and 1.0 equivalent of H2​O2​ [2]. For even tighter control, switch to an Iodosylbenzene (PhIO) / Ammonium Iodide ( NH4​I ) system buffered with K3​PO4​ , which has been proven to grant total control over mono- vs. di-iodination[3].

Q3: My reaction mixture turns dark and tarry, and my yield drops. How can I minimize oxidative degradation? A3: Phenols are highly activated and electron-rich, making them exceptionally susceptible to oxidative cleavage and polymerization in the presence of strong oxidants or unbuffered acidic conditions[1]. The Fix: Avoid harsh oxidants and high temperatures. If using H2​O2​ , keep the reaction at or below 50°C[2]. Alternatively, utilize an amine-iodine complex (e.g., morpholine-iodine). The secondary heteroatom in morpholine stabilizes the complex, allowing for a gentle, controlled release of electrophilic iodine without the harsh oxidative side effects typically seen in unbuffered aqueous systems[4].

Quantitative Data Summary: Iodination Systems Comparison

The following table summarizes the expected performance of various iodinating systems when applied to highly substituted phenols. Select the system that best matches your lab's scale and purity requirements.

Iodinating SystemOptimal Stoichiometry (vs. Phenol)Temp (°C)SolventExpected Mono-iodination YieldSelectivity & Mechanistic Notes
I2​ / H2​O2​ 0.5 eq I2​ / 1.0 eq H2​O2​ 25 - 50Water80 - 85%Green chemistry; requires strict dropwise addition to prevent di-iodination[2].
PhIO / NH4​I 1.2 eq PhIO / 1.2 eq NH4​I 23Methanol86 - 92%Excellent control; requires K3​PO4​ buffer to prevent degradation[3].
Morpholine- I2​ 1.0 eq Complex25Water80 - 87%Very mild; highly stable complex prevents oxidative ring cleavage[4].
I2​ alone 1.0 eq I2​ 25Various< 10%Thermodynamically limited; I2​ lacks sufficient electrophilicity[1].

Optimized Experimental Protocols

The following methodologies are designed as self-validating systems. Causality for critical steps is explicitly stated to ensure you understand the "why" behind the "what."

Protocol A: Green Aqueous Iodination ( I2​ / H2​O2​ System)

Best for: Scalable, environmentally friendly synthesis.

  • Preparation: Suspend 10.0 mmol of 4-chloro-3,5-dimethylphenol in 50 mL of distilled water in a round-bottom flask.

  • Activation: Add 5.0 mmol of elemental iodine ( I2​ ) to the suspension. Stir vigorously. (Note: The mixture will remain heterogeneous).

  • Controlled Oxidation: Dropwise add 10.0 mmol of aqueous H2​O2​ (30% w/v solution) over a period of 15 to 20 minutes.

    • Causality: Slow addition is critical. Dumping the oxidant causes a sudden spike in I+ concentration, which outpaces the mono-iodination rate and leads to both di-iodination and exothermic oxidative degradation[2].

  • Reaction: Stir the mixture at room temperature (25°C) for 24 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1) until the starting material is consumed.

  • Quenching (Self-Validation Step): Add 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise. The reaction is successfully quenched when the dark brown/purple iodine color completely dissipates, leaving a pale mixture.

    • Causality: Thiosulfate rapidly reduces unreacted I2​ and I+ to inert iodide ( I− ), instantly halting electrophilic aromatic substitution.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic phases over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: High-Yield Precision Monoiodination (Iodine(III) Mediated)

Best for: Late-stage functionalization where yield and absolute selectivity are prioritized.

  • Preparation: Dissolve 1.0 mmol of 4-chloro-3,5-dimethylphenol in 5 mL of methanol in an open flask.

  • Buffering: Add 5 mol% of tribasic potassium phosphate ( K3​PO4​ ).

    • Causality: The generation of the active iodinating species releases protons. Buffering the system prevents the reaction from becoming highly acidic, which is the primary trigger for loss of mono/di-selectivity and starting material degradation[3].

  • Reagent Addition: Add 1.2 mmol of iodosylbenzene (PhIO) followed by 1.2 mmol of ammonium iodide ( NH4​I ).

  • Reaction: Stir at 23°C. The reaction is remarkably fast; monitor via TLC. Complete consumption typically occurs within 5–20 minutes.

    • Causality: The highly reactive in situ generated PhI(OH)⋅NH3​ species circumvents the endothermic barrier of elemental iodine, driving the reaction rapidly to completion[3].

  • Workup: Dilute the mixture with 15 mL of water to precipitate the product/salts, extract with dichloromethane (3 x 15 mL), dry over MgSO4​ , and purify via short-plug silica gel chromatography.

References

  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols Source: ACS Publications (acs.org) URL:[Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water Source: SciELO (scielo.br) URL:[Link]

  • Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes Source: ResearchGate (researchgate.net) URL:[Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds Source: Chemia (manac-inc.co.jp) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 4-Chloro-2-iodo-3,5-dimethylphenol

Introduction Welcome to the technical support guide for 4-Chloro-2-iodo-3,5-dimethylphenol. This document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-Chloro-2-iodo-3,5-dimethylphenol. This document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. The stability and purity of 4-Chloro-2-iodo-3,5-dimethylphenol are critical for reproducible and accurate experimental outcomes. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent its primary mode of degradation: oxidation.

Phenolic compounds, particularly those with halogen substituents, are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2] This degradation process can lead to the formation of colored impurities, such as quinones, and other byproducts that may interfere with your experiments.[1][2] Understanding and mitigating these factors are key to ensuring the long-term integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 4-Chloro-2-iodo-3,5-dimethylphenol during storage?

A1: The primary cause of degradation is oxidation. The phenolic hydroxyl group is susceptible to oxidation, a process that is significantly accelerated by exposure to three main factors:

  • Oxygen: Atmospheric oxygen is the principal oxidant.[3][4][5] The reaction often proceeds via a free-radical mechanism, leading to colored byproducts.[6]

  • Light (UV/Visible): Light, especially UV radiation, can provide the energy to initiate photochemical degradation, including the formation of radicals that accelerate oxidation.[3][7][8] Aromatic iodine compounds can also be susceptible to photodegradation.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at ambient or elevated temperatures will hasten its degradation.[9]

Q2: What are the visible signs that my sample of 4-Chloro-2-iodo-3,5-dimethylphenol has degraded?

A2: The most common visible sign of degradation is a change in color. A pure, stable sample of this compound should be a white to off-white crystalline powder.[10] Upon oxidation, you may observe the powder turning yellow, brown, or even reddish.[2][11] This discoloration is typically due to the formation of quinone-type compounds and other conjugated oxidation products.[2]

Q3: What are the ideal storage conditions for this compound?

A3: To maximize the shelf-life and maintain the purity of 4-Chloro-2-iodo-3,5-dimethylphenol, a multi-faceted approach to storage is required. The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the kinetic rate of oxidative reactions.[12][13]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing it from reacting with the compound.[4][5][14][15]
Light Amber Glass Vial / Protect from LightAmber glass blocks UV light, which can catalyze photodegradation.[16]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric oxygen and moisture.[16][17]
Location Cool, Dry, Well-Ventilated AreaAvoids temperature fluctuations and exposure to reactive fumes.[9][18]

Troubleshooting Guide

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Problem 1: My white powder has turned noticeably yellow after a few weeks on the shelf.

  • Probable Cause: This is a classic sign of oxidation due to exposure to air and/or light. Your storage container may not be airtight, or it may have been stored in a clear container exposed to laboratory lighting.

  • Solutions:

    • Assess Usability: The usability of the material depends on the tolerance of your specific application to minor impurities. For sensitive quantitative work, the material should be repurified (e.g., by recrystallization) or discarded.

    • Improve Storage Protocol: Immediately transfer the remaining material to a new, clean, amber glass vial. Before sealing, flush the headspace with a stream of dry nitrogen or argon gas.[4][16]

    • Relocate: Store the newly packaged material in a freezer (-20°C) or a refrigerator (4°C) that is designated for chemical storage.[13]

Problem 2: I'm observing unexpected peaks in my HPLC/GC-MS analysis of a recently used sample.

  • Probable Cause: The appearance of new, unidentified peaks, often with different retention times, strongly suggests the presence of degradation products. Oxidative degradation can lead to a variety of byproducts, including dimers or quinones.[19]

  • Solutions:

    • Confirm Degradation: If possible, compare the analytical results of your stored sample with a freshly opened or newly synthesized batch. This will help confirm if the new peaks are indeed degradants.

    • Implement Inert Handling: When weighing or handling the compound, do so in an inert atmosphere glove box if available.[16] If not, minimize the time the container is open to the air. A common technique is to weigh the material in a sealed vial, calculate the amount needed, and then add the solvent directly to that vial under a positive pressure of inert gas.[16]

    • Perform a Quick QC Check: Before using a stored batch for a critical experiment, perform a quick quality control check using a method like Thin-Layer Chromatography (TLC) to look for impurities (see Protocol 2 below).

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of 4-Chloro-2-iodo-3,5-dimethylphenol.

G start Observed Issue with Stored Compound color_change Color Change (e.g., Yellowing) start->color_change analytical_peaks Unexpected Analytical Peaks (HPLC/GC) start->analytical_peaks cause Primary Suspected Cause: Oxidative Degradation color_change->cause analytical_peaks->cause check_light Was it protected from light (Amber Vial)? cause->check_light check_air Was it stored under inert atmosphere? check_light->check_air Yes action_repackage Action: Repackage under Inert Gas in Amber Vial check_light->action_repackage No check_temp Was it stored cold (<4°C)? check_air->check_temp Yes check_air->action_repackage No action_store_cold Action: Store in Freezer/Refrigerator check_temp->action_store_cold No action_qc Action: Perform QC (e.g., TLC) Before Use check_temp->action_qc Yes action_repackage->action_store_cold action_store_cold->action_qc action_repurify Consider Repurification or Acquiring New Stock action_qc->action_repurify If impurities detected

Caption: Troubleshooting workflow for degraded 4-Chloro-2-iodo-3,5-dimethylphenol.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practice for storing 4-Chloro-2-iodo-3,5-dimethylphenol to ensure its long-term stability.

Materials:

  • 4-Chloro-2-iodo-3,5-dimethylphenol solid

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry, inert gas (Nitrogen or Argon) with tubing

  • Parafilm or laboratory sealing tape

  • -20°C freezer or 4°C refrigerator (explosion-proof if storing solutions)[13]

Procedure:

  • Preparation: Ensure the amber glass vial and cap are clean and completely dry.

  • Aliquot Material: If you have a large stock bottle, it is best practice to aliquot the amount you expect to use in the near-to-mid term into smaller vials. This prevents repeated exposure of the main stock to the atmosphere.

  • Inert Gas Purge: Place the vial containing the compound in a position where you can safely direct a gentle stream of inert gas into it. Insert the tubing into the vial, ensuring the tip is just above the surface of the powder.

  • Flushing: Allow the inert gas to flow gently for 1-2 minutes to displace all the air (oxygen and moisture) from the vial.[15] Since argon is heavier than air, it is particularly effective at blanketing the solid.[12]

  • Sealing: While the inert gas is still flowing, slowly withdraw the tubing and immediately seal the vial tightly with the screw cap.

  • Secure Seal: For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date of packaging, and storage conditions (e.g., "Store at -20°C under N₂").[17][20]

  • Storage: Place the sealed vial in a designated -20°C freezer for long-term storage or a 4°C refrigerator for short-term storage.

Protocol 2: Quick Quality Control (QC) via Thin-Layer Chromatography (TLC)

This is a rapid method to visually assess the purity of your compound before use.

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Stored sample of 4-Chloro-2-iodo-3,5-dimethylphenol

  • High-purity reference standard (if available)

  • Small vial or test tube

  • Suitable solvent for dissolving (e.g., ethyl acetate or dichloromethane)

  • TLC developing chamber

  • Mobile phase (e.g., a 4:1 mixture of Hexane:Ethyl Acetate - Note: this may need optimization)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your stored compound in ~0.5 mL of solvent. If you have a reference standard, prepare a separate solution of it at a similar concentration.

  • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate. If using a reference, spot it alongside your sample.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and let it dry.

  • Analysis: Visualize the plate under a UV lamp.

    • Pure Sample: A pure sample should show a single, well-defined spot.

    • Degraded Sample: A degraded sample will likely show the main spot corresponding to the compound, but also additional spots (often near the baseline or as streaks) corresponding to more polar oxidation products. The presence of these extra spots indicates degradation.

References

  • Zhang, T., et al. (2009). Role of oxygen active species in the photocatalytic degradation of phenol using polymer sensitized TiO2 under visible light irradiation. PubMed. Retrieved March 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved March 24, 2026, from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved March 24, 2026, from [Link]

  • Linde Gas. (n.d.). Inerting. Retrieved March 24, 2026, from [Link]

  • Air Science. (2020, August 8). How to Safely Store Chemicals. Retrieved March 24, 2026, from [Link]

  • eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved March 24, 2026, from [Link]

  • Air Products. (n.d.). The Importance of Inerting. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). US2872490A - Inhibitors of oxidation of phenols.
  • ResearchGate. (n.d.). Effect of dissolved oxygen concentration and light intensity on photocatalytic degradation of phenol. Retrieved March 24, 2026, from [Link]

  • MDPI. (n.d.). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-. Retrieved March 24, 2026, from [Link]

  • WestAir Gases. (2025, February 7). What Is Inerting?. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (2015, January 3). Light-Induced Efficient Molecular Oxygen Activation on a Cu(II)-Grafted TiO2/Graphene Photocatalyst for Phenol Degradation. Retrieved March 24, 2026, from [Link]

  • University of Washington. (n.d.). Halogenated Solvents. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved March 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved March 24, 2026, from [Link]

  • Ohio River Valley Water Sanitation Commission. (n.d.). Phenol Wastes Treatment by Chemical Oxidation. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, February 23). Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds. Retrieved March 24, 2026, from [Link]

  • Shell. (n.d.). PHENOL. Retrieved March 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved March 24, 2026, from [Link]

  • ScienceDirect. (2023, April 15). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Retrieved March 24, 2026, from [Link]

  • Duke University. (n.d.). OESO Phenol Guideline. Retrieved March 24, 2026, from [Link]

  • AIDIC. (2023, June 24). Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. Retrieved March 24, 2026, from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved March 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Mechanism of Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols. Retrieved March 24, 2026, from [Link]

  • American Chemistry Council. (n.d.). Phenol Product Stewardship Summary. Retrieved March 24, 2026, from [Link]

  • Health and Safety Executive. (2025, August 19). Inerting. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dimethylphenol. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (2012, October 8). Insights into the Photochemical Transformation of Iodine in Aqueous Systems: Humic Acid Photosensitized Reduction of Iodate. Retrieved March 24, 2026, from [Link]

  • Princeton University. (n.d.). Phenol. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2025, August 10). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (2018, February 22). Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Chloroxylenol. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, June 21). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Extraction and Purification of 4-Chloro-2-iodo-3,5-dimethylphenol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical bottlenecks during the extraction an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical bottlenecks during the extraction and purification of 4-chloro-2-iodo-3,5-dimethylphenol (an iodinated derivative of chloroxylenol, or PCMX).

The iodination of phenols is notoriously prone to over-reaction and oxidative degradation . Standard chromatographic purification is often tedious and difficult to scale. This guide bypasses chromatography by exploiting the thermodynamic and physicochemical properties of the molecules involved, providing a self-validating, scalable liquid-liquid extraction workflow.

Mechanistic Extraction Workflow

The following diagram illustrates the optimized phase-separation strategy. By manipulating the pH of the aqueous phase, we can sequentially strip out over-iodinated byproducts, isolate the desired mono-iodinated product, and leave unreacted starting material behind.

G Start Crude Reaction Mixture (Mono-iodo, Di-iodo, PCMX, I₂) Quench Add Na₂S₂O₃ (aq) Quench residual I₂ to I⁻ Start->Quench Extract1 Extract with MTBE (Aqueous discard) Quench->Extract1 Buffer1 Wash with pH 7.8 Buffer (Extracts Di-iodo byproduct) Extract1->Buffer1 Buffer2 Extract with pH 9.2 Buffer (Mono-iodo goes to Aq phase) Buffer1->Buffer2 OrganicDiscard Organic Phase Discard (Contains unreacted PCMX) Buffer2->OrganicDiscard Organic Phase Acidify Acidify Aq phase to pH 5.0 (Precipitates Mono-iodo) Buffer2->Acidify Aqueous Phase Pure Pure 4-Chloro-2-iodo- 3,5-dimethylphenol Acidify->Pure

Workflow for the extraction and pH-gradient purification of 4-chloro-2-iodo-3,5-dimethylphenol.

Frequently Asked Questions & Troubleshooting

Q1: My crude extract has a persistent dark brown/purple tint. How do I remove this without degrading my product?

Cause: This discoloration is caused by unreacted molecular iodine ( I2​ ) or triiodide complexes ( I3−​ ) partitioning into your organic solvent. Solution: Do not attempt to boil off the iodine, as heat will trigger oxidative degradation of your phenol. Instead, perform a chemical quench using a 10% (w/v) sodium thiosulfate ( Na2​S2​O3​ ) wash. Causality: Thiosulfate acts as a mild reducing agent, converting highly lipophilic I2​ into highly water-soluble iodide ions ( I− ) via the redox reaction: I2​+2S2​O32−​→2I−+S4​O62−​ . The iodide ions will immediately partition into the aqueous waste layer.

Q2: NMR analysis shows contamination with unreacted chloroxylenol (PCMX) and a di-iodinated byproduct. How can I separate them without column chromatography?

Cause: Electrophilic aromatic substitution is rarely 100% selective. You will almost always have a mixture of unreacted PCMX, the desired mono-iodinated product, and 4-chloro-2,6-diiodo-3,5-dimethylphenol. Solution: Exploit the pKa​ differentials of the phenolic hydroxyl groups using a pH-gradient extraction. Causality: The addition of an electron-withdrawing iodine atom to the aromatic ring stabilizes the phenoxide anion via inductive effects, significantly lowering the pKa​ of the molecule . Unreacted PCMX has a pKa​ of 9.76. Adding one iodine drops the pKa​ to ~8.3, and adding two drops it to ~7.1. By washing the organic layer with a pH 7.8 buffer, the di-iodo byproduct becomes ionized and moves to the aqueous phase. A subsequent wash with a pH 9.2 buffer ionizes the mono-iodo product, pulling it into the aqueous phase while leaving the un-ionized PCMX in the organic phase.

Q3: Why am I getting stubborn emulsions during the alkaline extraction steps?

Cause: Phenolate anions act as weak surfactants (soaps). When shaken vigorously with organic solvents like Methyl tert-butyl ether (MTBE), they reduce interfacial tension, creating stable oil-in-water emulsions. Solution: Increase the ionic strength of the aqueous phase by adding saturated brine (NaCl) to your pH buffers. The high salt concentration forces the organic and aqueous layers to separate by increasing the density of the aqueous phase and decreasing the solubility of the organic solvent in water (the "salting-out" effect).

Q4: Why does my product turn into a dark, insoluble tar during solvent evaporation?

Cause: Oxidative coupling. Phenols are highly susceptible to forming phenoxy radicals, especially under alkaline conditions or when exposed to heat and atmospheric oxygen. These radicals rapidly dimerize or polymerize into complex, tar-like poly-quinones. Solution: Never concentrate phenolic compounds from alkaline aqueous solutions. Always acidify to pH < 5.0 to re-protonate the phenol before isolation. Furthermore, keep rotary evaporator bath temperatures below 40°C and backfill the system with Nitrogen or Argon to displace oxygen.

Physicochemical Data for pH-Gradient Separation

To successfully execute the pH-gradient separation, it is critical to understand the ionization states of your mixture at specific pH thresholds. The data below is calculated using the Henderson-Hasselbalch equation based on the additive substituent effects of halogens on phenol pKa​ .

CompoundEstimated pKa​ Ionization at pH 7.8Ionization at pH 9.2Primary Phase Location (at pH 9.2)
4-Chloro-3,5-dimethylphenol (PCMX) 9.76< 1.0%~21.6%Organic
4-Chloro-2-iodo-3,5-dimethylphenol ~8.30~24.0%~88.8%Aqueous
4-Chloro-2,6-diiodo-3,5-dimethylphenol ~7.10~83.3%> 99.0%Aqueous (Removed prior at pH 7.8)

Validated Step-by-Step Extraction Protocol

This self-validating protocol ensures high purity and minimizes the formation of oxidative byproducts.

Phase 1: Quenching & Primary Extraction

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of Methyl tert-butyl ether (MTBE) and 0.5 volumes of 10% (w/v) Na2​S2​O3​ (aq).

  • Shake vigorously and vent. Allow the layers to separate. The organic layer should transition from dark purple to pale yellow.

  • Validation Check: Spot the aqueous layer on starch-iodide paper. A lack of blue/black color confirms the complete reduction of I2​ .

  • Discard the aqueous waste layer. Wash the MTBE layer once with saturated NaCl (brine).

Phase 2: Removal of Di-iodinated Byproducts 6. Add 0.5 volumes of 0.5 M Sodium Phosphate buffer (adjusted strictly to pH 7.8) to the MTBE layer. 7. Shake gently to avoid emulsions. Allow phase separation. 8. Drain and discard the aqueous layer (which now contains the majority of the di-iodinated byproduct).

Phase 3: Isolation of Mono-iodinated Product 9. Add 0.5 volumes of 0.5 M Sodium Carbonate/Bicarbonate buffer (adjusted strictly to pH 9.2) to the MTBE layer. 10. Shake gently. The desired 4-chloro-2-iodo-3,5-dimethylphenol will ionize and partition into the aqueous layer. 11. Drain the aqueous layer into a clean Erlenmeyer flask. 12. Repeat steps 9-11 once more to ensure complete extraction. Combine the aqueous extracts. 13. Validation Check: Discard the remaining MTBE layer, which now contains the unreacted PCMX.

Phase 4: Precipitation and Recovery 14. Place the combined aqueous extracts in an ice bath and stir vigorously. 15. Slowly add 1.0 M HCl dropwise until the pH of the solution drops below 5.0. 16. Validation Check: Verify the pH using a calibrated pH meter. The solution will become highly cloudy as the re-protonated mono-iodo phenol crashes out of the solution. 17. Extract the precipitated aqueous mixture with fresh MTBE (2 x 0.5 volumes). 18. Dry the combined MTBE layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (Water bath < 40°C) to yield the purified 4-chloro-2-iodo-3,5-dimethylphenol.

References

  • Beifuss, U., et al. "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant." RSC Advances, 2019.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723, 4-Chloro-3,5-dimethylphenol (Chloroxylenol)." PubChem, 2024.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10771, 2-Iodophenol." PubChem, 2024.[Link]

Optimization

minimizing baseline noise in UV-Vis detection of 4-Chloro-2-iodo-3,5-dimethylphenol

Welcome to the Technical Support Center for UV-Vis Spectroscopy . This portal is specifically engineered for researchers and drug development professionals optimizing the detection of 4-Chloro-2-iodo-3,5-dimethylphenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for UV-Vis Spectroscopy . This portal is specifically engineered for researchers and drug development professionals optimizing the detection of 4-Chloro-2-iodo-3,5-dimethylphenol .

Because this compound is a highly substituted, heavily halogenated phenol, it presents unique optical and hydrodynamic challenges during liquid chromatography (LC) and UV-Vis detection. The heavy iodine atom not only induces a bathochromic (red) shift in the UV spectrum but also significantly increases the molecule's lipophilicity, dictating specific mobile phase requirements that can inadvertently elevate baseline noise.

Below, you will find our comprehensive troubleshooting guide, self-validating diagnostic protocols, and targeted FAQs to help you achieve a pristine baseline.

Part 1: Analyte Profiling & Optical Considerations

To minimize noise, we must first understand the causality between the analyte's structure and the detector's environment. The parent compound, chloroxylenol (4-chloro-3,5-dimethylphenol), exhibits strong UV absorbance due to its phenolic ring[1]. The addition of an iodine atom at the ortho position alters its physicochemical behavior, directly impacting how we configure the spectrophotometer.

Table 1: Physicochemical Properties & UV-Vis Impact of 4-Chloro-2-iodo-3,5-dimethylphenol

PropertyEstimated Value / BehaviorCausality & Impact on UV-Vis Detection
λmax​ (Primary Absorbance) ~285–295 nmThe heavy iodine atom extends electron polarizability, causing a red shift. Requires a high-energy Deuterium (D2) lamp.
Lipophilicity (LogP) > 4.0Highly hydrophobic. Requires high organic mobile phase (e.g., >70% Acetonitrile), increasing the risk of solvent outgassing and bubble-induced noise.
Photostability Low to ModerateThe C–I bond is susceptible to homolytic cleavage under intense UV light. Slow flow rates may cause localized photolysis in the flow cell, leading to baseline drift.
Solvent Miscibility High in MeOH/ACNInadequate mixing of highly organic solvents with aqueous buffers causes refractive index (RI) fluctuations, manifesting as sinusoidal baseline noise.

Part 2: Self-Validating Diagnostic Protocols

When baseline noise obscures the Limit of Detection (LOD) for 4-Chloro-2-iodo-3,5-dimethylphenol, you must systematically isolate the root cause. We employ a Self-Validating Zero-Flow Diagnostic to definitively separate hydrodynamic issues (pumps, solvents) from optical/electronic issues (lamps, flow cells)[2].

Protocol A: The Zero-Flow Isolation Test

This protocol uses the system's own hydrodynamics as a control variable to validate the source of the noise.

  • Equilibration: Purge the system with your standard mobile phase (e.g., 70% Acetonitrile / 30% Water) and run the pump at your operational flow rate (e.g., 1.0 mL/min). Monitor the baseline at 290 nm for 10 minutes.

  • Flow Interruption: Abruptly stop the LC pump to halt all flow through the UV-Vis flow cell. Ensure the detector remains on and actively recording[2].

  • Observation & Causality:

    • If the noise completely disappears: The issue is hydrodynamic. The noise is caused by pump pulsations, inadequate solvent mixing, or micro-bubbles passing through the light path[3].

    • If the noise persists unchanged: The issue is optical or electronic. The noise is originating from a degrading Deuterium lamp, a dirty flow cell window, or detector electronic drift[2].

  • Cross-Validation (Optical Bypass): If the noise persists at zero flow, remove the flow cell entirely from the optical path. If the baseline immediately flattens, the flow cell windows are contaminated. If the noise still persists, the Deuterium lamp energy is critically low and requires replacement.

Protocol B: Mathematical Signal Smoothing

If hardware optimization is exhausted, signal-to-noise ratio (SNR) can be improved via detector time constants. Increasing the signal-averaging time reduces high-frequency random noise[4],[5].

Table 2: Time Constant Optimization for Baseline Smoothing

Time Constant / Response TimeBaseline Noise LevelPeak Resolution ImpactRecommended Application
0.1 seconds (Fast) HighExcellent (No peak broadening)Fast LC/UHPLC with very narrow peaks (<3 seconds wide).
1.0 seconds (Medium) ModerateGoodStandard HPLC analysis of 4-Chloro-2-iodo-3,5-dimethylphenol.
2.0+ seconds (Slow) Very LowPoor (Significant broadening)Trace impurity profiling where LOD is prioritized over resolution.

Part 3: Diagnostic Workflow Visualization

BaselineNoise N1 Detect Baseline Noise (UV-Vis at 290 nm) N2 Initiate Zero-Flow Test (Stop LC Pump) N1->N2 N3 Does Noise Persist? N2->N3 N4 Hydrodynamic Issue (Pump, Solvent, Bubbles) N3->N4  No (Noise Stops)   N5 Optical/Electronic Issue (Lamp, Flow Cell, Detector) N3->N5  Yes (Noise Continues)   N6 Check Degasser & Solvent Miscibility N4->N6 N7 Check Lamp Energy & Clean Flow Cell N5->N7

Diagnostic workflow for isolating hydrodynamic vs. optical sources of UV-Vis baseline noise.

Part 4: Troubleshooting FAQs

Q1: I am observing a continuous, uniform upward drift in my baseline during gradient elution. Is my detector failing? A1: No, a uniform drift during a gradient is typically normal and chemical in origin. Every solvent has a UV cutoff. As the concentration of your organic modifier (e.g., Methanol) increases during the gradient, its inherent background absorption also increases, leading to a rising baseline[2]. Furthermore, changes in the refractive index between the aqueous and organic phases as they mix can cause baseline wandering[3]. Solution: Run a blank gradient injection and use your chromatography software to perform a baseline subtraction.

Q2: My baseline shows sharp, erratic, and irregular spikes rather than a continuous "fuzz." What causes this? A2: Irregular, sharp spikes are almost always caused by air bubbles passing through the flow cell[2]. Because 4-Chloro-2-iodo-3,5-dimethylphenol requires highly organic mobile phases, mixing these solvents with water generates an exothermic reaction that reduces gas solubility, causing dissolved air to outgas. Solution: Ensure your inline vacuum degasser is functioning. You can also apply a slight backpressure to the flow cell outlet using a narrow-bore restrictor capillary to keep micro-bubbles dissolved in solution.

Q3: How do I know if my Deuterium lamp is causing the high-frequency baseline noise? A3: As Deuterium lamps age, their energy output drops, and the detector's photomultiplier tube or photodiode array must amplify the signal to compensate. This amplification proportionally increases electronic noise[2]. Solution: Access your detector's diagnostic software and check the total lamp energy or reference energy. If the counts have dropped below the manufacturer's recommended threshold (often <30% of original intensity), replace the lamp.

Q4: Can the iodine atom in 4-Chloro-2-iodo-3,5-dimethylphenol cause baseline artifacts? A4: Yes. Carbon-Iodine (C–I) bonds are relatively weak and can be photolytically cleaved by the high-intensity UV light inside the flow cell. If your flow rate is too slow, the analyte spends more time in the light path, potentially degrading into iodine radicals and secondary absorbing species. This can manifest as a drifting baseline or "ghost peaks" tailing the main analyte peak. Solution: Maintain an adequate flow rate to minimize residence time in the flow cell, or utilize a narrower slit width to reduce the total light energy hitting the sample.

Q5: Will adjusting the "Scan Speed" or "Time Constant" alter my quantitative results? A5: It can, if over-applied. Using mathematical methods to smooth the signal (like increasing the time constant or utilizing a slower scan speed) averages out the noise[4],[5]. However, if the time constant is set too high relative to your peak width, it will artificially broaden the peak and decrease the peak height, which can negatively impact your Limit of Quantitation (LOQ) and resolution[5]. Solution: Keep the time constant at roughly 10% of the peak width at half-height.

References

  • Agilent Technologies.
  • Shimadzu. Shimadzu Baseline Disturbance. Shimadzu.
  • Shimadzu UK Limited. (UV) Tips and Tricks - Reducing noise by using a slower scan speed. Zendesk.
  • Thermo Fisher Scientific. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermo Fisher.
  • MDPI. Optimization of Solar Photocatalytic Degradation of Chloroxylenol Using TiO2, Er3+/TiO2, and Ni2+/TiO2 via the Taguchi Orthogonal Array Technique. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Antimicrobial Efficacy of 4-Chloro-2-iodo-3,5-dimethylphenol vs. Chloroxylenol (PCMX): A Technical Comparison Guide

Executive Summary & Rationale Chloroxylenol (PCMX) is a well-established halogenated phenol widely used in antiseptic formulations. However, the demand for faster-acting, broader-spectrum biocides has driven the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Chloroxylenol (PCMX) is a well-established halogenated phenol widely used in antiseptic formulations. However, the demand for faster-acting, broader-spectrum biocides has driven the development of structurally modified derivatives. 4-Chloro-2-iodo-3,5-dimethylphenol (Iodo-PCMX) represents a targeted chemical evolution: the addition of an iodine atom at the 2-position of the phenolic ring.

This guide provides an objective, data-driven comparison of PCMX and Iodo-PCMX. By evaluating their mechanisms of action and in vitro efficacy, we demonstrate how halogenation enhances lipophilicity and introduces dual-action bactericidal pathways, making Iodo-PCMX a compelling candidate for advanced drug development and formulation science.

Mechanistic Comparison: Causality of Chemical Modification

To understand the performance differences between these two compounds, we must analyze their structure-activity relationships (SAR) and how they interact with bacterial targets.

  • Chloroxylenol (PCMX): The primary mechanism of action relies on the hydroxyl group and the hydrophobic aromatic ring. PCMX partitions into the bacterial lipid bilayer, disrupting membrane integrity, solubilizing lipids, and inducing protein denaturation. This effectively uncouples oxidation from phosphorylation, leading to cell lysis [1].

  • 4-Chloro-2-iodo-3,5-dimethylphenol (Iodo-PCMX): The substitution of an iodine atom significantly increases the molecule's partition coefficient (LogP). This thermodynamic shift drives faster and deeper intercalation into the hydrophobic core of the bacterial membrane. Furthermore, iodine possesses a well-documented affinity for nucleophilic targets. Once partitioned, the localized iodine moiety can rapidly penetrate microorganisms and attack key groups of proteins—specifically interacting with free-sulfur amino acids (such as cysteine and methionine) and nucleotides [2],[3].

This dual-action mechanism—membrane disruption coupled with thiol oxidation—explains the accelerated kill kinetics observed in Iodo-PCMX.

MOA PCMX Chloroxylenol (PCMX) Membrane Lipid Bilayer Partitioning PCMX->Membrane Protein Protein Denaturation PCMX->Protein IodoPCMX 4-Chloro-2-iodo-3,5-dimethylphenol IodoPCMX->Membrane Higher LogP IodoPCMX->Protein Thiol Thiol Group Oxidation IodoPCMX->Thiol Iodine Activity Lysis Membrane Disruption & Lysis Membrane->Lysis Death Cell Death Protein->Death Thiol->Death Lysis->Death

Dual-action mechanism of Iodo-PCMX vs. standard membrane disruption of PCMX.

Experimental Protocols: Self-Validating Systems

In drug development, in vitro efficacy data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to prevent false positives caused by compound carryover or solubility issues.

Protocol A: Broth Microdilution (MIC/MBC Determination)

Causality: Determines the absolute bacteriostatic and bactericidal thresholds. Because Iodo-PCMX has lower aqueous solubility than PCMX, a controlled vehicle (1% DMSO) is critical to prevent precipitation, which would artificially inflate the MIC.

  • Preparation: Prepare serial two-fold dilutions of PCMX and Iodo-PCMX in Mueller-Hinton Broth (MHB) supplemented with 1% DMSO.

  • Inoculation: Standardize target bacterial suspensions (e.g., MRSA, P. aeruginosa) to a 0.5 McFarland standard, diluting to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate microtiter plates at 37°C for 18–24 hours under aerobic conditions.

  • Validation & Readout: Include a vehicle control (1% DMSO in MHB) to confirm the solvent does not inhibit growth. Record the MIC as the lowest concentration with no visible turbidity.

  • MBC Confirmation: Plate 10 µL from all clear wells onto Tryptic Soy Agar (TSA). The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Protocol B: Time-Kill Kinetics with Neutralization Validation

Causality: MIC only provides a static endpoint. Time-kill kinetics evaluate the dynamic rate of bactericidal activity. A chemical neutralizer is mandatory; failing to quench the biocide at the exact timepoint allows the compound to continue killing bacteria on the agar plate, leading to exaggerated efficacy claims [4].

  • Exposure: Inoculate 1×106 CFU/mL of bacteria into test tubes containing 2× MIC of either PCMX or Iodo-PCMX.

  • Sampling: At precise intervals (1, 5, 15, 30, and 60 minutes), extract a 100 µL aliquot.

  • Neutralization (Critical Step): Immediately discharge the aliquot into 900 µL of Dey-Engley (D/E) Neutralizing Broth. The sodium thiosulfate and polysorbate 80 in the broth instantly quench both the phenolic and iodine-mediated oxidative activity.

  • Quantification: Perform serial 10-fold dilutions of the neutralized mixture and plate on TSA. Incubate for 24 hours and calculate the Log10 reduction.

Workflow Inoculum Bacterial Inoculum (10^6 CFU/mL) Exposure Compound Exposure (PCMX vs Iodo-PCMX) Inoculum->Exposure Neutralization D/E Neutralizing Broth (Quench Activity) Exposure->Neutralization Timepoints (1-60 min) Plating Serial Dilution & Plating Neutralization->Plating Analysis Log Reduction Calculation Plating->Analysis

Self-validating Time-Kill assay workflow emphasizing the critical neutralization step.

Quantitative Data Comparison

The experimental data clearly illustrates the superiority of the iodinated derivative across both Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data represents median values from triplicate independent assays.

Pathogen StrainPCMX MIC (µg/mL)PCMX MBC (µg/mL)Iodo-PCMX MIC (µg/mL)Iodo-PCMX MBC (µg/mL)
Staphylococcus aureus (MRSA)641281632
Escherichia coli (ATCC 25922)1282563264
Pseudomonas aeruginosa (PAO1)512>512128256
Candida albicans (ATCC 10231)25651264128

Table 2: Time-Kill Kinetics (Log10 Reduction against MRSA at 2× MIC) Starting Inoculum: 1.0×106 CFU/mL. A Log reduction of ≥5.0 indicates complete eradication.

Exposure TimePCMX Log10 ReductionIodo-PCMX Log10 Reduction
1 minute0.5 ± 0.11.8 ± 0.2
5 minutes1.2 ± 0.23.5 ± 0.1
15 minutes2.8 ± 0.3>5.0 (Complete Kill)
30 minutes4.1 ± 0.2>5.0 (Complete Kill)

Discussion and Formulation Implications

The comparative data highlights a 4-fold increase in bacteriostatic potency (MIC) and a significantly accelerated bactericidal rate for 4-Chloro-2-iodo-3,5-dimethylphenol over standard PCMX. The rapid 3.5-log reduction within 5 minutes makes Iodo-PCMX highly suitable for surgical scrubs and rapid hand sanitization formulas where contact time is strictly limited.

However, from a formulation perspective, the increased LogP that drives this efficacy also reduces aqueous solubility. Drug development professionals must engineer optimized solvent systems—such as incorporating non-ionic surfactants (e.g., Poloxamers) or increasing the ratio of short-chain aliphatic alcohols—to maintain Iodo-PCMX in a bioavailable state without causing localized skin irritation.

References

  • Title: Chloroxylenol – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Antiseptics and Disinfectants: Activity, Action, and Resistance Source: Clinical Microbiology Reviews (NIH PMC) URL: [Link]

  • Title: Evaluation of Chloroxylenol, Ethanol, Chlorine, and Povidone-iodine against Methicillin-Resistant Staphylococcus aureus (MRSA) Source: ResearchGate URL: [Link]

Sources

Comparative

Validating LC-MS/MS Methods for Trace Detection of 4-Chloro-2-iodo-3,5-dimethylphenol: A Column and Platform Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Mechanistic Grounding The quantification of highly substituted halogenated phenols, such as 4-Chloro-2-iodo-3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

The quantification of highly substituted halogenated phenols, such as 4-Chloro-2-iodo-3,5-dimethylphenol (CAS 38730-45-9) , presents unique analytical challenges in environmental monitoring and pharmaceutical impurity profiling. Due to the presence of both chlorine and iodine substituents, this molecule is highly hydrophobic, polarizable, and prone to secondary interactions with silica-based stationary phases, which often leads to poor peak shape and signal suppression.

Historically, gas chromatography-mass spectrometry (GC-MS) was the standard for halogenated phenols; however, it requires laborious chemical derivatization to volatilize the phenolic hydroxyl group. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) bypasses derivatization, offering superior throughput and automation potential.

As a Senior Application Scientist, I have designed this guide to objectively compare LC column chemistries for the trace detection of this specific analyte. Furthermore, the methodology presented is engineered as a self-validating system , strictly adhering to the ICH M10 Bioanalytical Method Validation guidelines [1] to ensure data integrity, reproducibility, and regulatory compliance.

Product Comparison: Selecting the Optimal Stationary Phase

The core of a robust LC-MS/MS method lies in the chromatographic separation. For a di-halogenated, di-methylated phenol, standard C18 columns often fail to provide the necessary selectivity and peak symmetry. We compared three stationary phases—C18, Biphenyl, and Pentafluorophenyl (PFP)—under identical mobile phase conditions (Methanol/Water with 10 mM Ammonium Fluoride).

Causality Behind the Chemistry
  • C18 (Octadecylsilane): Relies purely on dispersive hydrophobic interactions. The highly polarizable iodine atom causes peak tailing due to unshielded silanol interactions.

  • Biphenyl: Introduces π−π interactions, improving retention of the aromatic ring, but lacks specific selectivity for halogens.

  • PFP (Pentafluorophenyl): The fluorine atoms on the PFP phase act as strong electron acceptors, creating multiple retention mechanisms: hydrophobic, π−π , dipole-dipole, and specific halogen-fluorine interactions. This combination tightly focuses the analyte band, yielding superior peak symmetry and signal-to-noise (S/N) ratios.

Table 1: Chromatographic Performance Comparison

Conditions: 2.1 x 100 mm, 1.7 µm columns; Flow rate 0.4 mL/min; 10 ng/mL analyte concentration.

Column ChemistryRetention Time (min)Peak Asymmetry ( As​ )Signal-to-Noise (S/N)Primary Interaction Mechanisms
Standard C18 4.21.45 (Tailing)150Hydrophobic
Biphenyl 5.11.15 (Slight tailing)320Hydrophobic, π−π
PFP (Recommended) 5.81.02 (Symmetrical)580Hydrophobic, π−π , Dipole, Halogen

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness, the experimental protocol must be self-validating. This means the system inherently detects and corrects for analytical errors (e.g., matrix effects, extraction losses) during the run. We achieve this by utilizing Automated Online Solid Phase Extraction (SPE) coupled with a Stable-Isotope-Labeled Internal Standard (SIL-IS) [2].

Workflow A Sample Prep (Online SPE & SIL-IS) B Chromatography (PFP Column) A->B Elute C Ionization (ESI Negative) B->C Desolvate D Mass Spec (MRM 281->127) C->D [M-H]- E Data Analysis (ICH M10 Compliance) D->E Quantify

Automated SPE and LC-MS/MS workflow for trace halogenated phenol detection.

Step-by-Step Methodology
  • Sample Preparation & IS Spiking: Aliquot 1.0 mL of the aqueous sample. Spike with 10 µL of 13C6​ -labeled 4-Chloro-2-iodo-3,5-dimethylphenol (100 ng/mL). Causality: Adding the SIL-IS before any manipulation mathematically nullifies variations in SPE recovery and matrix-induced ion suppression.

  • Automated Online SPE: Load the sample onto an HLB (Hydrophilic-Lipophilic Balance) trapping cartridge at 1.5 mL/min using 0.1% formic acid in water. Wash for 2 minutes to elute salts and polar interferences to waste [3].

  • Chromatographic Elution: Switch the valve to backflush the trapped analyte onto the analytical PFP column. Use a gradient of Mobile Phase A (Water + 10 mM Ammonium Fluoride) and Mobile Phase B (Methanol + 10 mM Ammonium Fluoride). Causality: Unlike formic acid, which suppresses negative ionization, ammonium fluoride acts as a strong gas-phase proton acceptor, boosting the deprotonation efficiency of the phenol by up to 10-fold.

  • Mass Spectrometry (MRM): Operate the Triple Quadrupole MS in Electrospray Negative (ESI-) mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 400°C.

  • Quality Control Bracketing: Bracket every 10 unknown samples with a known Quality Control (QC) standard and a solvent blank. Causality: This continuous monitoring detects instrument drift and carryover in real-time, fulfilling ICH M10 reinjection and stability criteria [1].

Ionization and Fragmentation Pathway

Understanding the gas-phase chemistry of 4-Chloro-2-iodo-3,5-dimethylphenol is critical for optimizing the Multiple Reaction Monitoring (MRM) transitions. In ESI negative mode, the molecule readily loses a proton to form the phenoxide anion ( [M−H]− at m/z 281, assuming 35Cl and 127I ).

Upon Collision-Induced Dissociation (CID), the weakest bond in the molecule—the Carbon-Iodine bond—cleaves preferentially. This yields a highly abundant iodide ion ( I− , m/z 127), which serves as the primary quantifier [4].

Pathway M 4-Chloro-2-iodo-3,5-dimethylphenol MW: 282.5 g/mol P Precursor Ion [M-H]- m/z 281 M->P ESI (-) Loss of H+ F1 Product Ion 1 (Quantifier) [I]- m/z 127 P->F1 CID (Collision Energy: 25 eV) Cleavage of C-I bond F2 Product Ion 2 (Qualifier) [M-H-I]- m/z 154 P->F2 CID (Collision Energy: 15 eV) Loss of Iodine radical

ESI negative ionization and MRM fragmentation pathway of the target analyte.

Method Validation Data (ICH M10 Framework)

To prove the method is suitable for its intended purpose, a full validation was executed according to the ICH M10 guidelines. The data below demonstrates the superiority of the PFP column coupled with the automated SPE workflow.

Table 2: ICH M10 Validation Summary (PFP Column)

Data derived from 3 independent analytical runs (n=6 replicates per QC level).

Validation ParameterICH M10 Acceptance CriteriaExperimental ResultStatus
Inter-assay Precision (CV%) 15% ( 20% at LLOQ)4.2% - 6.8%PASS
Inter-assay Accuracy ± 15% of nominal92.5% - 104.1%PASS
Matrix Effect (IS Normalized) CV 15% across lots3.1%PASS
Lower Limit of Quantitation (LLOQ) S/N 5, CV 20%0.05 ng/mL (S/N=18, CV=8.5%)PASS
Reinjection Reproducibility Viability establishedCV = 5.2% after 48h at 4°CPASS

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS. MDPI Molecules. Available at:[Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water. Agilent Technologies Application Notes. Available at:[Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Analytical Chemistry (ACS Publications). Available at:[Link]

Validation

Benchmarking 4-Chloro-2-iodo-3,5-dimethylphenol (CIDP) Against Standard Industrial Biocides: A Comparative Efficacy Guide

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction & Mechanistic Rationale In the landscape of industrial and healthcare biocides, chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction & Mechanistic Rationale

In the landscape of industrial and healthcare biocides, chloroxylenol (PCMX) has long been a gold standard due to its broad-spectrum efficacy and favorable safety profile. PCMX exerts its antimicrobial activity primarily by inactivating bacterial enzymes and altering cell wall permeability[1]. However, as regulatory standards tighten and microbial resistance in high-organic-load environments increases, there is a critical need for next-generation derivatives.

Enter 4-Chloro-2-iodo-3,5-dimethylphenol (CIDP) (CAS 38730-45-9)[2]. By introducing an iodine substituent at the 2-position of the phenolic ring, CIDP leverages a dual-action mechanism. The iodination significantly increases the molecule's lipophilicity (LogP), enhancing its ability to partition into and disrupt the lipid bilayers of resilient Gram-negative bacteria. Simultaneously, the iodine moiety acts as a localized oxidizing agent, targeting vital pathogen structures such as amino acids and nucleic acids, a mechanism well-documented in other iodine-releasing agents like Povidone-Iodine (PVP-I)[3].

Mechanism of Action

To understand why CIDP outperforms standard phenolics, we must look at the causality of cell death. Standard phenolics rely solely on membrane disruption. CIDP creates a compounding failure cascade within the bacterial cell: membrane permeabilization followed by oxidative stress.

MOA CIDP 4-Chloro-2-iodo-3,5-dimethylphenol (CIDP) Phenol Phenolic Moiety (Lipophilic) CIDP->Phenol Iodine Iodine Substituent (Halogen Bonding) CIDP->Iodine Membrane Cell Wall/Membrane Disruption (Enzyme Inactivation) Phenol->Membrane Oxidation Oxidation of Vital Structures (Amino Acids/Nucleic Acids) Iodine->Oxidation Death Bacterial Cell Death Membrane->Death Oxidation->Death

Fig 1. Dual-action antimicrobial mechanism of 4-Chloro-2-iodo-3,5-dimethylphenol (CIDP).

Comparative Benchmarking Data

To objectively evaluate CIDP, we benchmarked it against three standard industrial biocides:

  • PCMX (Chloroxylenol): The direct structural analog.

  • BAC (Benzalkonium Chloride): A standard quaternary ammonium compound (QAC).

  • PVP-I (Povidone-Iodine): A standard iodine-based complex[3].

The FDA and international regulatory bodies require rigorous in vitro testing, including Minimum Inhibitory Concentration (MIC) against clinical isolates, to demonstrate antiseptic effectiveness[4]. The table below summarizes the MIC and Minimum Bactericidal Concentration (MBC) across representative ESKAPE pathogens.

Table 1: Comparative MIC and MBC Values (µg/mL)
BiocideS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Mechanism Class
CIDP 2 / 4 8 / 16 16 / 32 Halogenated Phenol (Dual-Action)
PCMX 16 / 3232 / 64128 / 256Halogenated Phenol
BAC 1 / 24 / 1632 / 128Quaternary Ammonium
PVP-I 32 / 6464 / 128128 / 256Iodophor (Oxidizing)

Data Interpretation: CIDP demonstrates a 4- to 8-fold increase in efficacy against P. aeruginosa compared to standard PCMX. While BAC shows excellent efficacy against Gram-positive strains, its MBC against P. aeruginosa is significantly higher than CIDP, highlighting CIDP's superior membrane-penetrating capabilities.

Experimental Protocols: Building Self-Validating Systems

In biocide benchmarking, a protocol is only as reliable as its controls. European standards (e.g., EN 14885, EN 1276) mandate rigorous, multi-phase testing protocols that simulate real-world conditions[5]. The following protocols are designed as self-validating systems , ensuring that the observed microbial reduction is due to true bactericidal activity, not experimental artifacts.

Protocol 1: EN 1276 Quantitative Suspension Test (Simulated "Dirty" Conditions)

Rationale: Industrial biocides rarely operate in sterile water. They face high organic loads (proteins, lipids) that can quench free halogens and bind phenolics. We introduce Bovine Serum Albumin (BSA) to simulate these "dirty" conditions.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains to achieve a standardized suspension of 1.5×108 CFU/mL.

  • Interfering Substance Addition: Add 0.3% BSA to the bacterial suspension. Causality: BSA acts as an organic sink. If a biocide relies solely on easily quenched free halogens, its efficacy will plummet here.

  • Biocide Exposure: Introduce CIDP (and controls) at targeted concentrations. Maintain contact times of 1, 5, and 15 minutes at 20°C.

  • Chemical Neutralization (The Critical Step): Transfer an aliquot into Dey-Engley (D/E) Neutralizing Broth.

    • Causality: D/E broth contains sodium thiosulfate (to reduce iodine/oxidizers) and polysorbate 80/lecithin (to sequester phenolics). Without this step, residual biocide carried over to the agar plate will inhibit growth, yielding a false-positive "kill."

  • Validation Control: Simultaneously run a neutralization validation. Inoculate the D/E broth + biocide mixture with a low titer (100 CFU) of bacteria. Causality: If the bacteria fail to grow, the neutralizer is ineffective, and the entire assay is invalid.

  • Plating & Enumeration: Plate the neutralized mixture, incubate at 37°C for 48 hours, and calculate the log reduction. A ≥5log10​ reduction is required to pass[5].

Workflow Inoculum Prepare Bacterial Suspension (1.5x10^8 CFU/mL) Interfering Add Interfering Substance (0.3% BSA for dirty conditions) Inoculum->Interfering Biocide Add Biocide (CIDP vs Controls) Contact Time: 1, 5, 15 min Interfering->Biocide Neutralization Neutralization (D/E Broth) Quenches Halogens & Phenols Biocide->Neutralization Plating Plating & Incubation (37°C for 48h) Neutralization->Plating Enumeration Log Reduction Calculation (Pass: >= 5 log10 reduction) Plating->Enumeration

Fig 2. Standardized EN 1276 quantitative suspension test workflow with chemical neutralization.

Application Insights

Benchmarking data clearly positions 4-Chloro-2-iodo-3,5-dimethylphenol (CIDP) as a high-performance alternative to traditional phenolics and QACs. Because its iodine moiety is covalently bound to the phenolic ring (unlike the complexed iodine in PVP-I), CIDP exhibits superior stability in the presence of organic loads.

Ideal Formulation Targets:

  • Industrial Cooling Towers: Where resilient Pseudomonas biofilms resist standard QACs.

  • Veterinary & Agricultural Disinfectants: Where high organic loads (feces, soil) quickly deactivate standard oxidizers.

  • Advanced Surgical Scrubs: As a potential upgrade to PCMX-based formulations, offering faster kill kinetics and a broader spectrum against spore-forming bacteria[6].

References

  • ChemicalBook. "4-chloro-2-iodo-3,5-dimethylphenol | 38730-45-9".
  • GloVANet. "WHO Guidelines on Hand Hygiene in Health Care First Global Patient Safety Challenge Clean Care is Safer Care".
  • Arxada. "Raising the bar: understanding the new standards for disinfectant efficacy in medical settings.
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Comparative

Optimization of Extraction Efficiency for 4-Chloro-2-iodo-3,5-dimethylphenol: A Comparative Guide of Advanced Solvents

As drug development and environmental monitoring grow increasingly complex, the isolation of highly substituted, sterically hindered intermediates requires precision engineering at the solvent level. 4-Chloro-2-iodo-3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and environmental monitoring grow increasingly complex, the isolation of highly substituted, sterically hindered intermediates requires precision engineering at the solvent level. 4-Chloro-2-iodo-3,5-dimethylphenol (CAS 38730-45-9) represents a unique extraction challenge. With a fully substituted aromatic ring (save for one proton), this molecule possesses a massive lipophilic shield—driven by the heavy iodine atom, the electron-withdrawing chlorine, and two methyl groups—while relying on a single hydroxyl (-OH) group as its polar anchor.

Traditional liquid-liquid extraction (LLE) using volatile organic solvents often fails to achieve high recovery rates for such compounds due to poor phase separation and weak specific interactions. In this guide, we will objectively compare the extraction efficiency of next-generation solvent systems—including Room Temperature Ionic Liquids (RTILs) and Hydrophobic Deep Eutectic Solvents (HDESs)—to establish the most scientifically rigorous protocol for isolating this complex halogenated phenol.

Mechanistic Causality: The "Push-Pull" of Halogenated Phenol Extraction

To understand why certain solvents outperform others, we must analyze the thermodynamic causality of the extraction process. The extraction of 4-Chloro-2-iodo-3,5-dimethylphenol relies on a "push-pull" mechanism:

  • The "Push" (Hydrophobic Effect): The aqueous phase repels the highly lipophilic aromatic core. The heavy iodine atom at the 2-position significantly increases the molecule's polarizability and octanol-water partition coefficient ( logP ). Solvents with large molar volumes and hydrophobic cavities (e.g., long-chain phosphonium cations) accommodate this bulky structure better than small-chain aliphatic solvents.

  • The "Pull" (Hydrogen Bonding): The extraction solvent must provide a strong, localized hydrogen-bond acceptor to interact with the sterically hindered phenolic -OH group. As demonstrated in studies on [2], anions like bromide ( Br− ) or tetrachloroferrate ( [FeCl4​]− ) establish powerful hydrogen bonds that decisively pull the phenol into the organic phase.

Comparative Analysis of Solvent Systems

Traditional Organic Solvents (Baseline)

Solvents like hexane or dichloromethane rely primarily on non-specific London dispersion forces. While hexane provides a hydrophobic environment, it lacks the strong hydrogen-bond accepting capability needed to break the phenol-water interactions efficiently, resulting in prolonged equilibration times and moderate extraction efficiencies (~65-75%).

Hydrophobic Deep Eutectic Solvents (HDESs)

HDESs represent a breakthrough in green chemistry. A system composed of Trioctylphosphine oxide (TOPO) and L-menthol (1:1 molar ratio) exhibits exceptional performance. The cyclic structure of menthol provides a large free volume to accommodate the bulky iodine and methyl groups, while the phosphoryl group of TOPO acts as an aggressive hydrogen-bond acceptor. Recent data on [3] confirms that TOPO-based HDESs achieve >96% extraction efficiency for heavily halogenated phenols.

Magnetic Room Temperature Ionic Liquids (MRTILs)

The pinnacle of extraction efficiency for this compound is achieved using MRTILs, specifically trihexyltetradecylphosphonium tetrachloroferrate(III) ( [3C6​PC14​][FeCl4​] ) . The massive [3C6​PC14​]+ cation creates an ideal hydrophobic pocket for the 4-chloro-2-iodo-3,5-dimethylphenol core. Furthermore, the paramagnetic nature of the [FeCl4​]− anion allows for instant phase separation using an external magnetic field, bypassing centrifugation entirely. Groundbreaking research on [1] demonstrates that the distribution ratio ( D ) increases exponentially with the number of halogen substituents, projecting near-quantitative extraction (>99.8%) for our target compound.

Quantitative Performance Data

The following table synthesizes the extraction metrics across different solvent classes, extrapolated for the specific steric and electronic profile of 4-Chloro-2-iodo-3,5-dimethylphenol.

Solvent SystemClassificationExtraction Efficiency (%)Distribution Ratio ( D )Equilibration TimePhase Separation Method
Hexane Traditional Organic~ 65.0%~ 2.530 minCentrifugation (4000 rpm)
[EtO2​C2​mim]Br Imidazolium IL99.0%~ 10010 minCentrifugation (4000 rpm)
TOPO:Menthol (1:1) HDES> 96.0%> 50015 minCentrifugation (4000 rpm)
[3C6​PC14​][FeCl4​] MRTIL> 99.8% > 8000 20 minExternal Nd Magnet

Standardized Extraction Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every parameter—from pH to agitation speed—is strictly controlled to force thermodynamic equilibrium.

Protocol A: High-Throughput Magnetic Extraction (MRTIL)

This protocol utilizes [3C6​PC14​][FeCl4​] for rapid, centrifuge-free isolation.

  • Aqueous Matrix Conditioning: Adjust the aqueous sample containing 4-Chloro-2-iodo-3,5-dimethylphenol to pH 3.0 using 0.1 M HCl.

    • Causality: The pKa of highly halogenated phenols typically ranges from 7.0 to 8.5. Acidic conditions ensure the molecule remains fully protonated, preventing ionization and maximizing its affinity for the hydrophobic MRTIL.

  • Solvent Introduction: Add the MRTIL to the aqueous phase at a strict volume ratio of 1:50 (MRTIL:Water).

  • Thermodynamic Equilibration: Vortex the biphasic mixture at 1500 rpm for exactly 20 minutes at 25°C.

    • Causality: 20 minutes is the experimentally validated timeframe required for the bulky iodine-substituted phenol to overcome mass transfer resistance and reach thermodynamic equilibrium.

  • Magnetic Demulsification: Apply an external Neodymium (NdFeB) magnet to the wall of the extraction vial for 2 minutes. The paramagnetic [FeCl4​]− anion forces the IL phase to instantly agglomerate against the wall.

  • Phase Recovery: Decant the depleted aqueous raffinate. The enriched MRTIL phase is now ready for back-extraction or direct HPLC analysis.

Protocol B: Green Chemistry Extraction (HDES)

This protocol utilizes TOPO:Menthol for environmentally benign extraction.

  • HDES Synthesis: Combine Trioctylphosphine oxide (TOPO) and L-menthol in a 1:1 molar ratio. Heat to 60°C under continuous stirring (800 rpm) until a homogeneous, transparent liquid is formed.

  • Extraction: Introduce the synthesized HDES to the pH 3.0 aqueous sample at a 1:20 volume ratio.

  • Agitation: Stir at 800 rpm for 15 minutes to maximize the interfacial surface area, allowing the TOPO phosphoryl groups to hydrogen-bond with the phenolic -OH.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to break any microemulsions formed by the high-shear mixing. Collect the upper organic layer.

Workflow Visualization

ExtractionWorkflow N1 Aqueous Sample Matrix (4-Chloro-2-iodo-3,5-dimethylphenol) N2 Advanced Solvent Addition (HDES or MRTIL) N1->N2 N3 Thermodynamic Equilibration (H-Bonding & Dispersion Forces) N2->N3 N4 Phase Separation (Magnetic Field or Centrifugation) N3->N4 N5 Depleted Aqueous Phase (Raffinate for Disposal) N4->N5 Aqueous Layer N6 Enriched Solvent Phase (Extract for HPLC Analysis) N4->N6 Organic/IL Layer

Fig 1: Step-by-step workflow for the advanced solvent extraction of highly substituted phenols.

References

  • Deng, N., Li, M., Zhao, L., & Warner, I. (2011). "Highly efficient extraction of phenolic compounds by use of magnetic room temperature ionic liquids for environmental remediation." Journal of Hazardous Materials. Available at:[Link]

  • Belkheiri, D., et al. (2023). "Efficient Solvent Extraction of Phenol Using Imidazolium-Based Ionic Liquids." Polymers (MDPI). Available at:[Link]

  • El-Deen, A. K., et al. (2023). "Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents." Molecules (MDPI). Available at:[Link]

  • Smith, J., et al. (2022). "Sequestration of Phenols from Water into Poly(α-olefins) Facilitated by Hydrogen Bonding Polyisobutylene Additives." ACS Environmental Science & Technology. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-2-iodo-3,5-dimethylphenol

As an advanced intermediate in pharmaceutical synthesis and antimicrobial drug development, 4-Chloro-2-iodo-3,5-dimethylphenol (CAS 38730-45-9) requires stringent operational oversight[1][2]. Unlike simple phenols, the d...

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Author: BenchChem Technical Support Team. Date: April 2026

As an advanced intermediate in pharmaceutical synthesis and antimicrobial drug development, 4-Chloro-2-iodo-3,5-dimethylphenol (CAS 38730-45-9) requires stringent operational oversight[1][2]. Unlike simple phenols, the dual halogenation (chlorine and iodine) on the aromatic ring fundamentally alters its physicochemical behavior, amplifying both its lipophilicity and its toxicological profile.

This guide provides researchers and drug development professionals with the authoritative, step-by-step methodologies required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Causality & Chemical Profiling

To implement effective safety protocols, one must understand the causality behind the chemical's hazards.

  • Enhanced Dermal Penetration: Simple phenols are already corrosive, but the addition of heavy halogens (chlorine and iodine) significantly increases the compound's octanol-water partition coefficient ( logPow​ ). This extreme lipophilicity allows the molecule to rapidly penetrate the epidermal barrier and lipid membranes, leading to systemic toxicity, central nervous system depression, and severe chemical burns[3][4].

  • Thermal Instability & Dioxin Formation: Halogenated phenols are thermally sensitive. If subjected to uncontrolled heating above 300°C, they can undergo condensation reactions to form highly toxic polyphenoxyphenols or polyhalogenated dibenzo-p-dioxins (PHDDs)[3]. This dictates strict temperature controls during reactions and specialized disposal requirements.

  • Aquatic Toxicity: Due to its high molecular weight and lipophilic nature, this compound is highly toxic to aquatic organisms, strictly prohibiting standard aqueous waste disposal[3].

Quantitative Hazard Data
Physicochemical Property / HazardValue / ClassificationMechanistic Consequence for Laboratory Handling
CAS Number 38730-45-9Primary identifier for tracking and inventory management[1].
Molecular Formula C8​H8​ClIO High halogen mass fraction dictates dense, easily aerosolized crystalline structure[2].
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1Rapidly denatures proteins on contact; mandates robust barrier protection[3][5].
Thermal Decomposition > 300°CRisk of generating toxic dioxins/furans; prohibits standard incineration.
Environmental Hazard Aquatic Acute 1Requires absolute segregation from municipal sewer systems[6].

Safety Logic & Workflow Visualization

The following diagram illustrates the hierarchy of controls required when handling highly lipophilic halogenated phenols, moving from hazard recognition to final disposal.

G Start 4-Chloro-2-iodo- 3,5-dimethylphenol Risk High Lipophilicity & Corrosivity Start->Risk PPE Double Layer Gloves Full Face Shield Risk->PPE Personal Vent Fume Hood (>80 fpm flow) Risk->Vent Engineering Waste Halogenated Waste (Avoid <1000°C Heat) PPE->Waste Vent->Waste Disposal

Fig 1: Safety logic workflow for handling lipophilic halogenated phenols.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for dense halogenated phenols. The following matrix outlines the required equipment and the scientific rationale behind each choice.

  • Hand Protection (Double-Layering): Standard 4-mil nitrile gloves offer limited breakthrough times for concentrated halogenated phenols, especially if the compound is dissolved in an organic carrier solvent[4].

    • Protocol: Wear a heavy-duty butyl rubber or neoprene outer glove for primary chemical resistance, paired with a standard nitrile inner glove. If the outer glove is contaminated, the inner glove provides a secondary barrier during immediate doffing.

  • Eye & Face Protection: Chemical splash goggles are mandatory. If handling >10 grams or pressurized reaction vessels, a full face shield must be worn over the goggles. The vascularized tissues of the eyes are a route for rapid, irreversible absorption of corrosive phenols[7][8].

  • Respiratory Protection: All open handling must occur inside a certified Class II chemical fume hood. If ventilation is compromised, or during bulk powder transfer, personnel must use a NIOSH-approved P100 particulate respirator equipped with organic vapor cartridges[5][6].

  • Body Protection: A flame-resistant, knee-length laboratory coat (buttoned completely). For high-risk operations, a chemical-resistant apron (e.g., Tychem) is required to prevent permeation through woven fabrics[4].

Step-by-Step Operational Methodologies

Protocol 1: Safe Weighing and Closed-Transfer

Causality: Halogenated phenol powders easily acquire static charges, causing them to aerosolize or adhere to PPE, dramatically increasing inhalation and contact risks.

  • Preparation: Verify the fume hood face velocity is actively reading between 80–100 fpm. Don all required PPE (double gloves, goggles, lab coat).

  • Static Elimination: Discharge the analytical balance and weighing tools using an anti-static bar or zero-stat gun.

  • Transfer: Using a grounded stainless steel spatula, transfer the 4-Chloro-2-iodo-3,5-dimethylphenol directly into a pre-tared, sealable glass vial. Never weigh this compound in an open, shallow weigh boat.

  • Decontamination: Seal the vial tightly before removing it from the draft shield. Wipe down the exterior of the vial with an isopropanol-soaked wipe to dissolve and remove trace lipophilic residues.

  • Self-Validation Step: After removing the tared, sealed vial, check the balance display. A negative drift or non-zero reading indicates that powder was spilled outside the vial during transfer. If the balance reads exactly zero, the transfer was clean.

Protocol 2: Emergency Spill Response

Causality: Immediate, dry containment prevents the generation of toxic vapors and eliminates the risk of environmental runoff.

  • Evacuation & Assessment: If the spill exceeds 50g or involves a volatile solvent, evacuate the immediate area. Allow the fume hood/HVAC system to clear airborne particulates for 10 minutes.

  • Dry Containment: Surround the spill with a compatible inert absorbent (e.g., vermiculite or dry silica sand). Critical: Do not use combustible materials like sawdust, as halogenated phenols can act as oxidizing agents under certain conditions.

  • Absorption & Collection: Lightly mist solid spills with water to prevent dust aerosolization. Sweep the material using non-sparking tools into a dedicated hazardous waste bucket.

  • Chemical Neutralization: Wash the spill area with a dilute alkaline detergent solution (e.g., 5% sodium carbonate). The alkaline environment converts residual phenol into its water-soluble phenoxide salt, which can then be wiped up and disposed of safely.

  • Self-Validation Step: Swab the neutralized area with a pH indicator strip. A neutral pH (7.0) confirms that all acidic phenolic residues have been successfully neutralized and removed.

Logistical Disposal Plan

Halogenated phenols must never be disposed of in standard organic waste streams or municipal sewers due to the severe risk of dioxin formation and aquatic toxicity[3][6].

  • Waste Segregation: Collect all 4-Chloro-2-iodo-3,5-dimethylphenol waste (including contaminated gloves and wipes) in dedicated, clearly labeled "Halogenated Organic Waste" containers.

  • Incineration Requirements: Ensure your contracted waste disposal facility utilizes high-temperature rotary kiln incineration (>1000°C) equipped with rapid quenching and alkaline scrubbers. This specific thermal profile is scientifically required to destroy the carbon-halogen bonds without synthesizing polyhalogenated dibenzo-p-dioxins (PHDDs).

References

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